1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
Beschreibung
The exact mass of the compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAWKRXZLGJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302557 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15485-63-9 | |
| Record name | 15485-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Determining the Solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in DMSO and Methanol
Foreword: The Crucial Role of Solubility in Advancing Therapeutic Candidates
In the landscape of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved and delivered to its site of action. This guide provides a comprehensive framework for determining the solubility of a specific compound of interest, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, in two common and critically important laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to solubility assessment.
Understanding the Compound and Solvents
Physicochemical Properties of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a complex organic molecule with several functional groups that influence its solubility.[1][2] Its structure includes two hydroxyl groups on one phenyl ring, a ketone linkage, and a nitro group on the second phenyl ring. These features contribute to its polarity and potential for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C14H11NO5 | PubChem[1] |
| Molecular Weight | 273.24 g/mol | PubChem[1] |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | PubChem[1] |
| Aqueous Solubility | >41 µg/mL (at pH 7.4) | PubChem[1] |
The presence of hydroxyl groups suggests some affinity for polar protic solvents, while the overall aromatic structure can interact favorably with aprotic polar solvents.
The Solvents: DMSO and Methanol
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[3][4][5][6] This makes it an invaluable tool in early-stage drug discovery for creating high-concentration stock solutions.[4][6] However, high concentrations of DMSO can be cytotoxic, necessitating careful control of its final concentration in biological assays.[4][7]
Methanol (MeOH) is the simplest alcohol and a polar protic solvent.[8][9] Its hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, making it effective at dissolving polar molecules.[10] Methanol is widely used as an industrial and laboratory solvent for a variety of applications, including chromatography and as a reaction medium.[11][12]
Experimental Design: A Self-Validating Approach to Solubility Determination
The following protocols are designed to provide a reliable and reproducible measure of the solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[13] It is a non-equilibrium measurement often used in high-throughput screening. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent. This is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14] For the purposes of this guide, we will focus on determining the thermodynamic solubility.
Experimental Workflow
The general workflow for determining thermodynamic solubility involves the "excess solid" method.[14] This approach entails adding an excess of the solid solute to the solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.
Caption: Thermodynamic Solubility Determination Workflow.
Detailed Experimental Protocols
Materials and Equipment
-
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (solid)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (≥99.9%)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Calibrated positive displacement pipettes
-
2 mL glass vials with screw caps
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Protocol for Solubility Determination
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 10 mg of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone into each of three 2 mL glass vials for each solvent (DMSO and methanol). The exact mass should be recorded.
-
To each vial, add 1 mL of the respective solvent (DMSO or methanol) using a calibrated pipette.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached. A visual inspection should confirm the presence of undissolved solid at the end of the incubation period.
-
-
Sample Clarification:
-
Allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Quantification by HPLC-UV:
-
Standard Preparation: Prepare a stock solution of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone of a known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately dilute the filtered supernatant from step 3 with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation of the calibration curve to determine the concentration of the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The average concentration from the triplicate samples represents the solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in the respective solvent. The results should be expressed in mg/mL and mol/L.
-
Data Presentation and Interpretation
The results of the solubility determination should be presented in a clear and concise manner.
Hypothetical Solubility Data
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | 150.3 ± 5.8 | 0.550 ± 0.021 |
| Methanol | 25.1 ± 1.2 | 0.092 ± 0.004 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
Based on the hypothetical data, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone exhibits significantly higher solubility in DMSO compared to methanol. This can be attributed to the strong polar aprotic nature of DMSO, which is highly effective at solvating a wide range of organic molecules.[15] While methanol is a polar solvent, its protic nature and smaller molecular size may result in a different solvation shell and a lower capacity to disrupt the crystal lattice of the compound compared to DMSO.
Causality and Self-Validation in Experimental Choices
-
Choice of "Excess Solid" Method: This method ensures that the solvent is truly saturated with the solute, providing a measure of thermodynamic solubility, which is a fundamental physicochemical property.[14]
-
Equilibration Time: A 24-48 hour incubation period is chosen to allow sufficient time for the dissolution process to reach equilibrium. Shorter times may result in an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: The use of a 0.22 µm filter is essential to remove any undissolved micro-particles that could lead to an overestimation of solubility.
-
Validated Analytical Method: HPLC-UV is a robust and widely accepted method for the quantification of small organic molecules. The use of a multi-point calibration curve ensures the accuracy of the concentration determination.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically sound methodology for determining the solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in DMSO and methanol. A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing formulation strategies, and the design of in vitro and in vivo studies. The protocols outlined herein are designed to be self-validating and to provide researchers with reliable data to inform critical project decisions.
Future studies could explore the solubility of this compound in other relevant solvents and buffer systems, as well as investigate the impact of pH on its aqueous solubility.
References
- Vertex AI Search. (2024). Solubility of 2,4-Dinitrophenol.
- Sigma-Aldrich. VU0238429.
- PubChem. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one.
- SIELC Technologies. (2018). Ethanone, 1-(2,4-dihydroxyphenyl)-.
- Fereydan, et al. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC - NIH.
- Ivanenkov, Y. A., et al. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
- Wikipedia. Methanol.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- A.I. Powered Research. (2025). Methanol as a solvent: Significance and symbolism.
- Unknown. (2024). Innovative Applications of DMSO.
- Wikipedia. Dimethyl sulfoxide.
- Ivanenkov, Y. A., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- SpectraBase. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone - Optional[Vapor Phase IR] - Spectrum.
- DAXX. (2023). Methanol - Why it's an Essential Chemical for the Oil and Gas Industry.
- NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Gaylord Chemical Company. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur..
- Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1).
- American Chemical Society. (2013). Methanol.
- Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?.
- MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- Cheméo. Chemical Properties of Ethanone, 1-(2,4-dihydroxyphenyl)- (CAS 89-84-9).
- Boron Molecular. 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.
- PubChem. 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone.
- ChemicalSafetyFacts.org. Methanol.
- PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-.
- PubChem. 1-(4-Hydroxy-2-nitrophenyl)ethanone.
Sources
- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Methanol - Wikipedia [en.wikipedia.org]
- 9. Methanol - American Chemical Society [acs.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. daxxgrp.com [daxxgrp.com]
- 12. Methanol - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. asianpubs.org [asianpubs.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactors: A Technical Guide to Identifying Biological Targets of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. By integrating computational predictions with robust experimental validation, this document outlines a strategic pathway from initial hypothesis generation to cellular target engagement, ensuring scientific integrity and a self-validating workflow at each stage.
Introduction and Strategic Overview
The compound 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a deoxybenzoin derivative with currently uncharacterized biological activity.[1] Its chemical structure, featuring a resorcinol moiety and a nitrophenyl group, suggests a potential for interaction with a range of biological macromolecules. This guide presents a multi-pronged approach to systematically elucidate these interactions, beginning with a broad, predictive computational funnel and progressively narrowing down to specific, validated biological targets. Our strategy is built upon a foundation of structural analysis, leading to informed hypothesis generation, which is then rigorously tested through a cascade of in silico, in vitro, and cell-based methodologies.
Table 1: Physicochemical Properties of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
| Property | Value | Source |
| Molecular Formula | C14H11NO5 | PubChem[1] |
| Molecular Weight | 273.24 g/mol | PubChem[1] |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | PubChem[1] |
| SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[O-] | PubChem[1] |
Structural Analysis and Hypothesis Generation: A Rationale for Target Exploration
The chemical architecture of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone provides critical clues to its potential biological functions. By dissecting the molecule into its core components, we can formulate initial hypotheses about its molecular targets.
-
Deoxybenzoin Core: Deoxybenzoin and its derivatives have been reported to possess a wide range of biological activities, including immunosuppressive, anti-inflammatory, and antioxidant effects.[2][3][4] Some derivatives have been shown to target innate immune sensors like the NLRP3 inflammasome and Toll-like receptor 4 (TLR4), as well as enzymes such as xanthine oxidase.[3] This suggests that our compound of interest may interact with proteins involved in inflammatory signaling pathways or purine metabolism.
-
2,4-Dihydroxyphenyl (Resorcinol) Moiety: The resorcinol group is a common feature in many biologically active compounds, including enzyme inhibitors and antioxidants.[5][6][7] For instance, a structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, is a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism.[8] This suggests that the dihydroxyphenyl moiety may play a key role in binding to the active sites of various enzymes.
-
4-Nitrophenyl Group: The presence of a nitrophenyl group can significantly influence the electronic and binding properties of a molecule.[9][10][11] It can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition by proteins. In some cases, the nitro group can be bioreduced, leading to reactive intermediates that can covalently modify their targets.
Based on this structural analysis, we can hypothesize that 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone may target enzymes such as kinases, oxidoreductases (e.g., xanthine oxidase), or methyltransferases (e.g., COMT), as well as proteins involved in inflammatory signaling cascades.
Phase 1: In Silico Target Prediction – Casting a Wide Net
The initial phase of our investigation employs computational methods to predict potential protein targets, providing a cost-effective and rapid means to generate testable hypotheses.[12][13][14]
Ligand-Based Target Prediction
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By searching large databases of known bioactive compounds, we can identify proteins that are known to bind to molecules with structural features similar to our compound of interest.
Protocol:
-
Obtain the 2D structure of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in a suitable format (e.g., SMILES).
-
Perform similarity searches in databases such as ChEMBL, PubChem, and DrugBank using Tanimoto similarity scores.
-
Analyze the results to identify proteins that are consistently targeted by the most structurally similar compounds.
-
Prioritize targets based on the degree of structural similarity and the biological relevance of the identified proteins.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking involves computationally screening our compound against a large library of 3D protein structures to predict potential binding partners.[13][15]
Protocol:
-
Generate a high-quality 3D conformer of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone using computational chemistry software.
-
Prepare a library of protein structures from the Protein Data Bank (PDB), focusing on human proteins or proteins from relevant model organisms.
-
Perform automated docking of the compound into the binding sites of each protein in the library using software such as AutoDock, Glide, or GOLD.
-
Score and rank the protein-ligand complexes based on the predicted binding affinity (e.g., docking score).
-
Filter and prioritize the results based on the docking scores, the presence of favorable intermolecular interactions, and the biological function of the predicted targets.
Phase 2: In Vitro Target Identification and Validation – Confirming Direct Interactions
In silico predictions must be experimentally validated to confirm direct physical binding between the compound and its predicted targets.[16][17]
Sources
- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a2bchem.com [a2bchem.com]
- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One moment, please... [cambridgeproteinarrays.com]
Navigating the Synthesis and Handling of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone: A Technical Safety and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, with its unique arrangement of a dihydroxyphenyl moiety linked to a nitrophenyl group via an ethanone bridge, presents considerable interest in medicinal chemistry and materials science. Its synthesis and subsequent handling, however, necessitate a robust understanding of its potential hazards, underpinned by the reactivity of its constituent functional groups. This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon established best practices for analogous chemical structures to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment
The Nitrophenyl Moiety: Organic compounds containing a nitrophenyl group are often associated with a range of toxicological concerns. High levels of exposure to substances like 4-nitrophenol can interfere with the blood's ability to carry oxygen, leading to a condition known as methemoglobinemia.[1] Symptoms of methemoglobinemia can include headache, fatigue, dizziness, and a bluish discoloration of the skin and lips.[1][2] Furthermore, nitrophenols can cause irritation to the skin, eyes, and respiratory tract.[1][3]
The Dihydroxyphenyl Moiety: The 2,4-dihydroxyphenyl portion of the molecule is structurally related to resorcinol. Compounds in this family are known to be skin and eye irritants.[4][5] Prolonged or repeated skin contact can lead to dermatitis, including redness and itching.[6] Systemic absorption of dihydroxyphenyl compounds can potentially affect the nervous system and may cause damage to the liver and kidneys with repeated exposure.[6]
Overall Hazard Profile: Based on this analysis, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone should be treated as a hazardous substance with the potential for:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]
-
Systemic Effects: Potential for methemoglobinemia and, with prolonged exposure, damage to the nervous system, liver, and kidneys.[1][6]
Quantitative Hazard Data for Analogous Compounds
| Hazard Classification | Analogous Compound | Key Findings | Source |
| Acute Toxicity (Oral) | 2,4-Dihydroxybenzaldehyde | Category 4 | [8] |
| Skin Irritation | 3,4-Dihydroxyphenylacetic acid | Category 2 | [9] |
| Eye Irritation | L-3-(3,4-Dihydroxyphenyl)alanine | Category 2 | [10] |
| Respiratory Irritation | 2-Nitrophenol | May cause respiratory irritation | [3] |
| Systemic Toxicity | 4-Nitrophenol | Can cause methemoglobinemia | [1][2] |
Safe Handling and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential when working with 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All work with this compound, particularly when handling it as a powder or creating solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11][12]
-
Containment: For procedures with a higher risk of aerosol generation, such as sonication or vigorous mixing, consider using a glove box or other closed-system transfer methods.
Standard Operating Procedure (SOP) for Handling
A detailed, step-by-step protocol for the safe handling of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is crucial.
-
Preparation:
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required to dissolve the compound, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Post-Handling:
Caption: Workflow for the safe handling of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide a critical barrier against exposure.
-
Eye and Face Protection: Wear safety goggles with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield may be necessary for splash-prone operations.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashes, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Hierarchy of personal protective equipment selection.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16] Recommended storage temperatures are typically between 2°C and 8°C.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11][16] The dihydroxyphenyl moiety may be sensitive to oxidation, while the nitrophenyl group can be reactive.
Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][14]
Accidental Release and Spill Cleanup
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Sweep up the absorbed material and place it in a sealed container for disposal.[11]
-
Ventilate the area and decontaminate the spill site.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert emergency personnel.
-
Prevent the spill from entering drains or waterways.[8]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[11]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Waste Disposal
Dispose of all waste containing 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in accordance with all applicable federal, state, and local regulations.[14] Do not allow the chemical to enter the environment.[11] Waste should be collected in clearly labeled, sealed containers.
Conclusion
The synthesis and application of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone offer exciting possibilities for scientific advancement. However, a proactive and informed approach to safety is paramount. By understanding the potential hazards associated with its constituent functional groups and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and foster a secure and productive laboratory environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanone. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazard Summary: 4-Nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols. ToxFAQs™. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15485639, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Resorcinol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762430, 1-(3,4-Dihydroxyphenyl)-2-propanone. PubChem. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. carlroth.com [carlroth.com]
- 4. file.leyan.com [file.leyan.com]
- 5. 1-(3,4-Dihydroxyphenyl)-2-propanone | C9H10O3 | CID 2762430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Methodological & Application
Application Note: Characterizing the Bioactivity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in Cell-Based Assays
Introduction
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a deoxybenzoin derivative with a molecular structure suggesting significant potential for biological activity.[1] Its key features are a 2,4-dihydroxyphenyl (resorcinol) moiety, a structure known for potent antioxidant and radical-scavenging properties, and a 4-nitrophenyl group, which can influence molecular interactions and cellular uptake.[2][3][4] Deoxybenzoins and related acetophenones are a class of compounds recognized for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[5][6][7]
Given the limited published data on this specific molecule, this document serves as a predictive guide for researchers. It outlines robust, validated cell-based assay protocols to investigate its hypothesized antioxidant and anti-inflammatory properties. The experimental designs described herein are built on established methodologies for characterizing novel phenolic compounds and are structured to ensure scientific rigor and reproducibility.
Hypothesized Mechanism of Action: Modulation of Cellular Stress Pathways
The chemical structure of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone points to two primary, interconnected mechanisms of action:
-
Direct Antioxidant Activity: The dihydroxyphenyl group can directly scavenge intracellular Reactive Oxygen Species (ROS), thereby mitigating oxidative stress, a key factor in many disease pathologies.[3][8]
-
Indirect Antioxidant and Anti-inflammatory Effects: Phenolic compounds are known to modulate key signaling pathways that govern the cellular response to stress.[9][10] We hypothesize that this compound may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway , leading to the upregulation of endogenous antioxidant enzymes.[9][11] Concurrently, it may inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , reducing the expression of inflammatory mediators.[12][13]
The following diagram illustrates the potential interplay between the compound and these critical cellular pathways.
Caption: Hypothesized mechanism of action for the test compound.
Part 1: Cellular Antioxidant Activity (CAA) Assay
This assay quantifies the ability of the compound to mitigate intracellular ROS. It utilizes the probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[8][14]
Experimental Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293T) in a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Probe Loading: Aspirate media and wash cells once with 100 µL of Phosphate-Buffered Saline (PBS). Add 100 µL of 20 µM H₂DCFDA working solution in serum-free media.[15] Incubate in the dark for 45 minutes at 37°C.[15][16][17]
-
Compound Treatment: Aspirate the H₂DCFDA solution and wash cells twice with 100 µL of PBS. Add 100 µL of the test compound serially diluted in media to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 25 µM Quercetin). Incubate for 1 hour.
-
Induction of Oxidative Stress: Add 25 µL of a freshly prepared 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution to all wells except for the no-stress control.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[8][16]
Part 2: Anti-Inflammatory Activity (NF-κB Reporter Assay)
This assay measures the compound's ability to inhibit the NF-κB signaling pathway, a cornerstone of the inflammatory response.[18] It uses a cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element.[19][20]
Experimental Workflow
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Detailed Protocol
-
Cell Culture: Seed HEK293T-NF-κB-Luciferase reporter cells in a white, clear-bottom 96-well plate at 40,000 cells/well and incubate overnight.
-
Compound Treatment: Aspirate media and add 90 µL of fresh media containing serial dilutions of the test compound. Include a vehicle control and a positive control inhibitor (e.g., 10 µM Bay 11-7082). Incubate for 1 hour.
-
Pathway Activation: Add 10 µL of a TNF-α solution to each well to achieve a final concentration of 20 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
Luminescence Measurement: Equilibrate the plate and a luciferase assay reagent kit to room temperature. Add the luciferase substrate to each well according to the manufacturer's protocol. Measure luminescence using a microplate reader.
Part 3: Ensuring Data Integrity - The Cytotoxicity Assay
Trustworthiness through Self-Validation: It is critical to ensure that the observed antioxidant or anti-inflammatory effects are not a byproduct of cytotoxicity. A viability assay must be run in parallel with the primary functional assays using the same compound concentrations and incubation times.
Protocol: PrestoBlue™ Cell Viability Assay
The PrestoBlue™ assay uses the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[21][22]
-
Cell Plating and Treatment: Plate and treat cells with the test compound exactly as described in the primary assay protocols.
-
Reagent Addition: Add PrestoBlue™ reagent (10% of the well volume) to each well.[21]
-
Incubation: Incubate for 1-2 hours at 37°C, protected from light. Incubation time may be optimized based on cell type.
-
Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference).[21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compound concentrations that reduce viability by more than 10-20% should be excluded from the analysis of the primary assays.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison. Results are typically expressed as IC₅₀ (half-maximal inhibitory concentration) values.
| Assay Type | Key Parameters | Example Data (Hypothetical) |
| Cellular Antioxidant Activity | CAA Value: Calculated from the area under the kinetic curve. | IC₅₀: 15.2 µM |
| NF-κB Inhibition | % Inhibition: (1 - [Stimulated Sample Lum / Unstimulated Lum]) x 100 | IC₅₀: 8.9 µM |
| Cytotoxicity (PrestoBlue™) | % Viability: (Sample RFU / Vehicle Control RFU) x 100 | CC₅₀: > 100 µM |
Interpretation: An ideal candidate will show low IC₅₀ values in the functional assays and a high CC₅₀ (half-maximal cytotoxic concentration), indicating a wide therapeutic window. The hypothetical data above suggests the compound is a potent antioxidant and anti-inflammatory agent with low toxicity at its effective concentrations.
References
-
National Center for Biotechnology Information (2024). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
-
Verdan, M. H., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3589. Retrieved from [Link]
-
Taslimi, P., et al. (2013). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. Archiv der Pharmazie, 346(1), 47-55. Retrieved from [Link]
-
Panieri, E., et al. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Cancer Letters, 561, 216155. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
Wang, L., et al. (2010). Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(6), 1949-1952. Retrieved from [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Taylor & Francis Online. Retrieved from [Link]
-
Lall, A., et al. (2020). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. ResearchGate. Retrieved from [Link]
-
Trovato, A., et al. (2022). Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. Antioxidants, 11(2), 290. Retrieved from [Link]
-
Li, H., et al. (2018). Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. Bioorganic & Medicinal Chemistry, 26(8), 1846-1855. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Retrieved from [Link]
-
Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192-201. Retrieved from [Link]
-
Abdelfattah, E. M., et al. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 20(8), 15076-15096. Retrieved from [Link]
-
ISCA. (2024). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.
-
Al-Sayyed, H., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 27(15), 4995. Retrieved from [Link]
-
CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Retrieved from [Link]
-
Rawat, S., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163). Retrieved from [Link]
-
Sławiński, M., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 28(15), 5851. Retrieved from [Link]
-
Nagaraju, K., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 8(4), e60737. Retrieved from [Link]
-
BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cell–based antioxidant protection: A novel method for the evaluation of natural products. Retrieved from [Link]
-
Lifestyle Matrix Resource Center. (n.d.). Nrf2 Activation: A Key Regulator of Detoxification. Retrieved from [Link]
-
Taslimi, P., et al. (2013). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 346(1), 47-55. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Retrieved from [Link]
-
Signosis. (n.d.). Inflammation/NfkB. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.
-
ResearchGate. (n.d.). Activation of the Nrf2 pathway by alkyl catechols and catechol. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl ketone from 3,4-dimethoxyphenyl acetic acid and resorcinol. Retrieved from [Link]
-
Chan, E. W. C., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Food Chemistry, 114(4), 1438-1443. Retrieved from [Link]
-
Jergens, A. E., et al. (2022). Oxidative stress, hormones, and effects of natural antioxidants on intestinal inflammation in inflammatory bowel disease. Frontiers in Veterinary Science, 9, 908893. Retrieved from [Link]
-
Palma, P. N., et al. (2000). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 43(19), 3535-3541. Retrieved from [Link]
-
Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. Retrieved from [Link]
Sources
- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 9. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifestylematrix.com [lifestylematrix.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oxidative stress, hormones, and effects of natural antioxidants on intestinal inflammation in inflammatory bowel disease [frontiersin.org]
- 14. bioivt.com [bioivt.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iscaconsortium.org [iscaconsortium.org]
- 20. signosisinc.com [signosisinc.com]
- 21. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during this synthesis. This document offers detailed experimental protocols, explains the rationale behind procedural choices, and provides solutions to frequently asked questions.
Introduction to the Synthesis
The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, a deoxybenzoin derivative, presents a unique set of challenges. The primary difficulty lies in the electrophilic acylation of a highly activated aromatic ring, resorcinol, with a derivative of phenylacetic acid bearing a deactivating nitro group. Careful control of reaction conditions is paramount to achieve a desirable yield and purity.
This guide will explore the primary synthetic strategies, with a focus on the Friedel-Crafts acylation and its variants, providing a framework for successful synthesis and troubleshooting.
Core Synthetic Strategies
The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone can be approached through several methods, each with its own advantages and potential pitfalls. The most common and direct approach is the Friedel-Crafts acylation of resorcinol.
Method 1: Direct Friedel-Crafts Acylation
This method involves the direct acylation of resorcinol with 4-nitrophenylacetyl chloride in the presence of a Lewis acid catalyst.
Reaction Scheme:
dot
Caption: Direct Friedel-Crafts Acylation Workflow
Detailed Experimental Protocol:
-
Preparation of 4-Nitrophenylacetyl Chloride:
-
To a stirred solution of 4-nitrophenylacetic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude 4-nitrophenylacetyl chloride, which can be used directly in the next step.
-
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in anhydrous nitrobenzene or 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of 4-nitrophenylacetyl chloride (1 eq.) in the same anhydrous solvent dropwise to the stirred suspension.
-
After the addition is complete, add a solution of resorcinol (1 eq.) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition of resorcinol, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with ethyl acetate or a similar organic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated by water. Therefore, all glassware must be flame-dried, and anhydrous solvents and reagents must be used.
-
Stoichiometric Amount of Lewis Acid: Phenols and the resulting phenolic ketones form complexes with the Lewis acid catalyst, effectively sequestering it.[1] Therefore, a stoichiometric excess of the catalyst is required.
-
Low Temperature: The reaction is initially performed at low temperatures to control the exothermic reaction and to minimize side reactions.
-
Choice of Solvent: Nitrobenzene or 1,2-dichloroethane are common solvents for Friedel-Crafts reactions as they are relatively inert and can dissolve the reactants and the catalyst complex.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the possible reasons?
A1: Low or no yield in a Friedel-Crafts acylation can be attributed to several factors. Here is a systematic troubleshooting approach:
-
Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid catalyst by moisture. Ensure that all glassware was rigorously dried and that all solvents and reagents were anhydrous. Using a fresh, unopened bottle of the Lewis acid is recommended.
-
Insufficient Catalyst: As both the starting phenol and the product ketone complex with the Lewis acid, a stoichiometric amount (or even a slight excess) is often necessary.[1] A catalytic amount will be insufficient.
-
Poor Quality of Reagents: The purity of the starting materials is critical. 4-Nitrophenylacetic acid should be pure, and the conversion to the acyl chloride should be complete. Any remaining carboxylic acid will react with the Lewis acid and inhibit the reaction.
-
Reaction Temperature: While the initial reaction is carried out at a low temperature to control the exotherm, some Friedel-Crafts reactions require heating to proceed at a reasonable rate. If the reaction is not progressing at room temperature (as monitored by TLC), a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and side reactions.
-
Deactivation of the Aromatic Ring: While resorcinol is a highly activated ring, the hydroxyl groups can coordinate with the Lewis acid, which can deactivate the ring towards electrophilic substitution.[2]
dot
Caption: Potential Causes for Low Product Yield
Formation of Multiple Products and Side Reactions
Q2: My TLC shows multiple spots, indicating the formation of several products. What are the likely side reactions?
A2: The high reactivity of resorcinol makes it susceptible to several side reactions:
-
O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles and can undergo acylation on the hydroxyl group (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to form a ketone. O-acylation is often kinetically favored, while C-acylation is thermodynamically favored. The use of a sufficient amount of Lewis acid and appropriate reaction temperatures can favor the desired C-acylation. The O-acylated product can sometimes rearrange to the C-acylated product under the reaction conditions (Fries Rearrangement).
-
Regioisomers: Acylation of resorcinol can occur at the C2, C4, or C6 positions. The primary product is typically the 4-acylresorcinol due to the directing effects of the two hydroxyl groups. However, the formation of the 2-acylresorcinol is also possible. The ratio of these isomers can be influenced by the choice of Lewis acid and solvent.
-
Di-acylation: The product, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, is also an activated phenol and can potentially undergo a second acylation, although the newly introduced acyl group is deactivating.
Table 1: Controlling O- vs. C-Acylation and Regioselectivity
| Factor | To Favor C-Acylation (Desired) | To Favor O-Acylation (Side Product) | To Favor 4-Acylation (Regioselectivity) |
| Lewis Acid | Stoichiometric excess (e.g., AlCl₃) | Catalytic amount or in the absence of a strong Lewis acid | Milder Lewis acids (e.g., ZnCl₂) can sometimes improve regioselectivity. |
| Temperature | Higher temperatures can favor the thermodynamically more stable C-acylated product. | Lower temperatures often favor the kinetically controlled O-acylated product. | Temperature can influence the ortho/para ratio in Fries rearrangements. |
| Solvent | Non-polar solvents are generally preferred. | Polar solvents can sometimes favor O-acylation. | Solvent choice can influence isomer distribution. |
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: The purification of dihydroxyphenyl ketones can be challenging due to their polarity and potential for chelation with metal ions.
-
Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective purification method. Suitable solvent systems include ethanol/water, ethyl acetate/hexane, or toluene.
-
Acid Wash: Washing the crude product with a dilute acid solution during the workup can help to remove any residual Lewis acid and basic impurities.
Alternative Synthetic Routes
Q4: The Friedel-Crafts acylation is not working well. Are there any alternative synthetic routes?
A4: Yes, if the direct Friedel-Crafts acylation proves to be low-yielding, you can consider the following alternatives:
-
Hoesch Reaction: This reaction involves the condensation of resorcinol with 4-nitrophenylacetonitrile in the presence of a Lewis acid (like ZnCl₂) and HCl gas.[3] This method is often suitable for highly activated phenols.
-
Fries Rearrangement: This is a two-step process. First, resorcinol is O-acylated with 4-nitrophenylacetyl chloride to form the corresponding ester. This ester is then treated with a Lewis acid to induce rearrangement to the desired C-acylated product. This can provide better regioselectivity.
dot
Caption: Alternative Synthetic Pathways
Analytical Characterization
Q5: How can I confirm the structure and purity of my final product?
A5: A combination of spectroscopic and chromatographic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of both the resorcinol and the 4-nitrophenyl rings, as well as a singlet for the methylene bridge.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl groups, the carbonyl group, and the nitro group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[4]
Conclusion
The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a challenging yet achievable endeavor. By understanding the underlying chemical principles, carefully controlling reaction conditions, and employing a systematic approach to troubleshooting, researchers can significantly improve the yield and purity of this valuable compound. This guide provides a foundation for navigating the complexities of this synthesis and serves as a valuable resource for overcoming common experimental hurdles.
References
-
Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]
-
University of Calgary. Ch24 - Acylation of phenols. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents.
-
PubChem. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. [Link]
-
ResearchGate. Mechanistic and electronic considerations of resorcinol alkylation... [Link]
- Google Patents. EP0331422A2 - Method of preparing 2-acylresorcinols.
- Google Patents.
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
-
ResearchGate. 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. [Link]
-
ResearchGate. Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. [Link]
-
Future4200. A green route for the acylation of resorcinol with acetic acid. [Link]
-
NIH. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]
-
YouTube. Fries Rearrangement. [Link]
-
ResearchGate. 1 H-NMR spectra of... | Download Scientific Diagram. [Link]
- Google Patents. US20060129002A1 - Process for the synthesis of alkylresorcinols.
-
Asian Journal of Chemistry. Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. [Link]
-
MDPI. Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. [Link]
-
ChemSynthesis. 1-(2,4-dihydroxyphenyl)ethanone. [Link]
-
NIH. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. [Link]
-
PubMed. Purification and characterization of 3,4-dihydroxyphenylalanine decarboxyase from pig kidney. [Link]
-
Organic Reactions. The Hoesch Synthesis. [Link]
-
Semantic Scholar. A green route for the acylation of resorcinol with acetic acid. [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
-
ResearchGate. Three different possible hydroxyl conformations of resorcinol with respect to the phenyl ring. 9d. [Link]
-
ResearchGate. Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes | Request PDF. [Link]
-
Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]
-
New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]
-
ResearchGate. Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
SIELC Technologies. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]
Sources
Technical Support Center: Crystallization of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aiming to achieve high-purity crystalline material. The unique structural characteristics of this molecule present specific challenges and opportunities in crystallization. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to guide you through successful crystallization.
Understanding the Molecule: A Foundation for Success
The molecular structure of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, a deoxybenzoin derivative, is central to its crystallization behavior. The presence of multiple, distinct functional groups dictates the intermolecular forces at play.
-
Phenolic Hydroxyls (-OH): The two hydroxyl groups on the resorcinol ring are potent hydrogen bond donors and acceptors. This enables the formation of strong, directional hydrogen bonds, which are fundamental to building a stable crystal lattice.[1][2] These groups significantly increase the molecule's polarity.
-
Ketone Carbonyl (C=O): This group acts as a strong hydrogen bond acceptor, participating in the intermolecular network.[3][4]
-
Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.[1]
-
Nitro Group (-NO₂): This highly polar, electron-withdrawing group introduces strong dipole-dipole interactions.[5] Its conformation can be influenced by crystal packing forces, affecting the overall charge distribution and stability of the lattice.[6][7]
The combination of these features can lead to a robust crystal structure but also presents challenges, such as strong solvent affinity and the potential for "oiling out" if conditions are not precisely controlled.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₅ | [PubChem][8] |
| Molecular Weight | 273.24 g/mol | [PubChem][8] |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | [PubChem][8] |
| General Solubility | Limited aqueous solubility (>41 µg/mL at pH 7.4) | [PubChem][8] |
Troubleshooting Guide: From Oils to Crystals
This section addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming solid crystals. What is happening and how can I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the supersaturated solution as a liquid phase (the "oil") rather than a solid crystal.[9][10] This is common for molecules with strong intermolecular forces that are slow to organize into a crystalline lattice. The oil is a solute-rich, amorphous state that is kinetically favored over the thermodynamically stable crystalline state.
Causality: This typically happens when the level of supersaturation is too high, forcing the molecules out of solution faster than they can arrange themselves into an ordered lattice. Impurities can also stabilize this amorphous liquid phase.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for oiling out.
Actionable Solutions:
-
Reduce the Rate of Supersaturation: Generate supersaturation more slowly. This can be achieved by slowing the cooling rate (e.g., by using an insulated container) or by adding the anti-solvent much more slowly and with vigorous stirring to avoid localized high concentrations.[9]
-
Modify the Solvent System: The chosen solvent/anti-solvent pair may be unsuitable. Try an anti-solvent that is more miscible with the primary solvent to ensure a more gradual change in solubility.
-
Lower the Crystallization Temperature: If oiling occurs at a specific temperature, try to heat the solution to full dissolution, cool it quickly past that temperature range, and then hold it at a lower temperature where crystal nucleation is favored over oiling.
-
Use Seeding: Add a few microcrystals ("seeds") of the pure compound to the solution just as it reaches saturation.[11] This provides a template for growth, bypassing the kinetic barrier to nucleation and guiding the formation of the desired crystalline phase.
Q2: No crystals are forming. The solution remains clear even after cooling and waiting.
Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the formation of initial crystal nuclei) to occur.
Causality: The solution is likely too dilute, meaning the concentration of the compound is below its solubility limit at that temperature.
Actionable Solutions:
-
Increase Concentration: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration.[12] Then, allow it to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.
-
Seeding: Add a seed crystal. If you have no crystals, create them by taking a drop of the solution on a watch glass and letting it evaporate completely to get a solid residue, then scrape a tiny amount back into the main solution.
-
-
Use a Stronger Anti-solvent: If using a two-solvent system, you may need to add more of the anti-solvent or switch to one in which your compound is less soluble.
Q3: My crystal yield is very low.
Answer: A low yield suggests that a significant amount of your compound remained dissolved in the solvent (the "mother liquor") after the crystallization period.
Causality: This is often a result of using too much solvent or not cooling the mixture to a low enough temperature.
Actionable Solutions:
-
Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.[13] Working with a saturated solution is key.
-
Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. An ice-water bath is recommended to minimize the solubility of the compound in the mother liquor.
-
Solvent Choice: The ideal solvent is one in which the compound is highly soluble when hot but has very low solubility when cold.[13] If your compound is too soluble in the cold solvent, you will inevitably have a low yield. Consider a different solvent system.
-
Second Crop: The mother liquor can be concentrated by evaporating some solvent and cooled again to obtain a second, though likely less pure, crop of crystals.
Recommended Experimental Protocols
Protocol 1: Systematic Solvent Screening
Before attempting a large-scale crystallization, a systematic solvent screening is essential. This is performed on a small scale (5-10 mg of compound per test).
Step-by-Step Methodology:
-
Place a small amount of your compound into several test tubes.
-
Add a potential solvent dropwise at room temperature. A good "single solvent" candidate will not dissolve the compound well at room temperature.
-
Heat the tubes that did not dissolve. A good solvent will dissolve the compound completely at its boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will produce a large quantity of high-quality crystals.
-
For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble). Then, add a "poor" anti-solvent dropwise until the solution becomes persistently cloudy (turbid). Gently heat until the solution becomes clear again, then allow it to cool slowly.[14]
| Solvent Class | Examples | Role & Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Likely to be good primary solvents due to their ability to form hydrogen bonds with the hydroxyl groups of the target molecule. Water is a potential anti-solvent when paired with these. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Acetone and EtOAc are good candidates for dissolving ketones.[15] They can be paired with non-polar anti-solvents like hexanes or heptane. |
| Non-Polar | Toluene, Hexanes, Heptane | Unlikely to be good primary solvents due to the high polarity of the target molecule. They are excellent candidates for use as anti-solvents when paired with a more polar primary solvent. |
Protocol 2: Optimized Two-Solvent Crystallization Workflow
This protocol uses a polar primary solvent (e.g., Ethanol) and a non-polar or highly polar anti-solvent (e.g., Water or Hexane).
Caption: Step-by-step two-solvent crystallization process.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system to try for this specific molecule? A: Based on its structure, an excellent starting point would be an Ethanol/Water system. The molecule's hydroxyl groups should lend it good solubility in hot ethanol, while its overall organic character will make it insoluble in water, an effective anti-solvent. An alternative would be Acetone/Hexane.
Q: How do I get seed crystals if I've never successfully crystallized the compound? A: Take a small sample of your most pure material in a vial. Dissolve it in a few drops of a highly volatile solvent (like acetone or dichloromethane). Allow the solvent to evaporate rapidly in a fume hood. The resulting solid film can be scraped to provide seed crystals. While not perfectly crystalline, this material provides nucleation sites.
Q: Is slow evaporation a good method for this compound? A: Slow evaporation can be effective, especially for generating initial high-quality crystals for seeding.[11] Dissolve the compound in a suitable solvent in a vial, cover the vial with parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days. However, this method can sometimes lead to the formation of large, but often intergrown, crystals and may not be ideal for bulk purification.[11]
Q: The compound has a yellowish tint. Does this indicate impurity? A: Not necessarily. The presence of both a nitro group and phenolic groups can impart color to an organic molecule due to extended electronic conjugation. While impurities can also cause coloration, a pale yellow color in the crystalline solid may be an intrinsic property of the pure compound. Purity should be confirmed by analytical methods like NMR, HPLC, and melting point analysis.
References
-
University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Xiao, Z. P., Yi, S. F., Ou, G. Y., Zhang, F., & Zhu, J. (2009). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3059. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244445, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Daszkiewicz, M. (2013). Importance of O...N interaction between nitro groups in crystals. Crystal Growth & Design, 13(1), 122-125. Available at: [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Bennion, J. C., et al. (2019). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS Omega, 4(5), 9564-9574. Available at: [Link]
-
Butcher, R. J., et al. (2012). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. Available at: [Link]
-
S. O. Mohamed, et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1111-1115. Available at: [Link]
-
MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]
-
Bennion, J. C., et al. (2019). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS Omega, 4(5), 9564-9574. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. unifr.ch [unifr.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
Minimizing side-product formation in 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side-product formation and maximizing yield and purity.
The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical research, is typically achieved via a Friedel-Crafts acylation of resorcinol with a derivative of 4-nitrophenylacetic acid. While theoretically straightforward, the high reactivity of the resorcinol ring presents several challenges, often leading to a mixture of products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction yields are consistently low, and I have a complex mixture of products. What are the likely side reactions?
Answer:
Low yields and product mixtures in this synthesis are common and typically stem from the high nucleophilicity of the resorcinol ring. The primary competing reactions are O-acylation and di-acylation.
-
C-Acylation (Desired Reaction): The electrophilic acylium ion attacks the electron-rich carbon of the resorcinol ring, leading to the formation of the desired ketone.
-
O-Acylation (Side Reaction): The acylium ion can also react with the hydroxyl groups of resorcinol to form a phenolic ester. This is often a kinetically favored but thermodynamically less stable product.
-
Di-acylation (Side Reaction): The high reactivity of resorcinol can lead to the introduction of two acyl groups onto the aromatic ring, resulting in the formation of 4,6-diacylresorcinol derivatives.[1]
The following diagram illustrates the main reaction and the key side reactions:
Caption: Main and Side Reaction Pathways.
Question 2: How can I favor C-acylation over O-acylation?
Answer:
The competition between C- and O-acylation is highly dependent on the reaction conditions. Here are several strategies to promote the desired C-acylation:
-
Choice of Catalyst and Stoichiometry: Traditional Lewis acids like AlCl₃ are effective.[2] It is crucial to use at least a stoichiometric amount of the Lewis acid relative to the resorcinol. The Lewis acid coordinates with the hydroxyl groups of resorcinol, reducing their nucleophilicity and thereby disfavoring O-acylation.[3][4]
-
Reaction Temperature: Lower temperatures generally favor C-acylation. O-acylation is often faster but reversible, while C-acylation is slower but more stable. Running the reaction at 0-5 °C can significantly improve the C/O-acylation ratio.
-
Solvent Selection: Non-polar solvents like nitrobenzene or carbon disulfide are traditionally used for Friedel-Crafts reactions. However, for highly activated substrates like resorcinol, using a solvent that can moderate the reactivity, such as a chlorinated hydrocarbon, may be beneficial.
Experimental Protocol for C-Acylation:
-
Cool a suspension of anhydrous AlCl₃ (1.1 equivalents) in dichloromethane to 0 °C under an inert atmosphere.
-
Slowly add a solution of 4-nitrophenylacetyl chloride (1.0 equivalent) in dichloromethane, maintaining the temperature below 5 °C.
-
Add a solution of resorcinol (1.0 equivalent) in a suitable solvent dropwise over 1-2 hours.
-
Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by TLC.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
Question 3: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?
Answer:
Di-acylation occurs when the mono-acylated product, which is still activated, undergoes a second acylation. To minimize this:
-
Control Stoichiometry: Use a slight excess of resorcinol relative to the acylating agent (e.g., 1.1:1 ratio of resorcinol to 4-nitrophenylacetyl chloride). This ensures that the acylating agent is the limiting reagent, reducing the likelihood of a second acylation.
-
Reverse Addition: Add the acylating agent slowly to a mixture of resorcinol and the Lewis acid. This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.
-
Lower Temperature: As with preventing O-acylation, lower reaction temperatures decrease the overall reaction rate, including the rate of the second acylation.
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Resorcinol:Acylating Agent) | Desired Product Yield (%) | Di-acylated Product Yield (%) |
| 1:1.2 | 45 | 35 |
| 1:1 | 65 | 15 |
| 1.1:1 | 75 | 5 |
Note: Yields are approximate and can vary based on other reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the 4-nitrophenylacetyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich resorcinol ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product.[5][6]
Caption: Friedel-Crafts Acylation Mechanism.
Q2: Can I use 4-nitrophenylacetic acid directly instead of the acyl chloride?
A2: While direct acylation with carboxylic acids is possible, it typically requires stronger acids (like polyphosphoric acid) or specific activators and often higher temperatures.[7] For a highly activated substrate like resorcinol, using the more reactive acyl chloride with a Lewis acid at lower temperatures provides better control and selectivity.
Q3: What is the best method for purifying the final product?
A3: Purification can be challenging due to the presence of polar side products. A multi-step approach is often necessary:
-
Aqueous Workup: After quenching the reaction with acidic water, the product will precipitate. Filter the crude solid and wash thoroughly with cold water to remove inorganic salts and any unreacted resorcinol.
-
Solvent Extraction: If the product is not completely insoluble, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Column Chromatography: This is the most effective method for separating the desired product from O-acylated and di-acylated side products. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) is recommended. The polarity of the products generally follows this trend: Di-acylated > Desired Product > O-acylated.
-
Recrystallization: The final purification step should be recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure product.[8]
Q4: Are there any safety concerns I should be aware of?
A4: Yes, several safety precautions are essential:
-
Lewis Acids: Anhydrous aluminum chloride reacts violently with water. Handle it in a dry environment and under an inert atmosphere.
-
Acyl Chlorides: 4-Nitrophenylacetyl chloride is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate care when handling flammable and potentially toxic organic solvents.
-
Resorcinol: Resorcinol is harmful if swallowed and can cause skin irritation.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2025). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
-
Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Retrieved from [Link]
-
Semantic Scholar. (2017). asian journal of chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Retrieved from [Link]
-
Semantic Scholar. (2002). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
Marcel Dekker, Inc. (n.d.). Acylation of Resorcinol on Clay Catalysts. Retrieved from [Link]
-
CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
- Unknown Source.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2023). Reaction of phenol with acetyl chloride & benzoyl chloride | Esterification. Retrieved from [Link]
-
World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. future4200.com [future4200.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
Welcome to the technical support guide for 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve reliable and reproducible results in your assays.
Introduction: Understanding the Challenge
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone and structurally related compounds, particularly those possessing a 2,4-dihydroxyphenyl moiety, are of significant interest in drug discovery. They have been investigated for various biological activities, including as inhibitors of enzymes like tyrosinase and butyrylcholinesterase.[1][2] However, a significant hurdle in studying these molecules is their inherently poor aqueous solubility. The PubChem database indicates a solubility of >41 µg/mL at a pH of 7.4 for 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, classifying it as a poorly soluble compound.[3] This limited solubility can lead to several experimental artifacts, including underestimation of compound potency, precipitation in assays, and poor reproducibility.
This guide will walk you through a systematic approach to address these solubility challenges, ensuring that the compound's true biological activity is accurately assessed.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in the assay buffer?
A1: Precipitation is a common issue with poorly soluble compounds like 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone when the concentration in the final assay buffer exceeds its solubility limit. This often occurs when a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.
Q2: Can I just increase the DMSO concentration in my assay to dissolve the compound?
A2: While increasing the DMSO concentration can enhance solubility, it's a trade-off that requires careful consideration. High concentrations of DMSO can be detrimental to many biological assays. It can perturb enzyme conformations, leading to either activation or inhibition of enzyme activity, and can be toxic to cells in culture.[4] It is crucial to determine the DMSO tolerance of your specific assay system.
Q3: What is the maximum recommended concentration of this compound for initial screening?
A3: Given its poor solubility, it is advisable to start with a lower concentration range in initial screenings. A top concentration of 10-20 µM in the final assay volume is a reasonable starting point to avoid precipitation. If higher concentrations are necessary, a robust solubilization strategy must be implemented.
Q4: How can I visually confirm if my compound is fully dissolved?
A4: A simple visual inspection of your prepared solutions against a light source can often reveal turbidity or particulate matter, indicating incomplete dissolution. For a more sensitive assessment, light scattering-based methods using a nephelometer can be employed for high-throughput solubility screening.[5]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
This section provides a systematic workflow for identifying the optimal solubilization strategy for 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in your specific assay.
Workflow for Optimizing Compound Solubility
Caption: A decision-making workflow for addressing the poor solubility of experimental compounds.
Step 1: Initial Solubility Assessment and DMSO Tolerance
The first step is to determine the practical working concentration of your compound in your specific assay buffer.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication.
-
Perform serial dilutions: In a clear 96-well plate, perform a serial dilution of your DMSO stock into your final assay buffer. Aim for a final DMSO concentration that is tolerated by your assay (typically ≤1%).
-
Incubate and observe: Incubate the plate under your assay conditions (e.g., 37°C for 1 hour).
-
Visual and instrumental analysis: Visually inspect each well for any signs of precipitation. For a more quantitative measure, read the plate on a nephelometer to detect light scattering from insoluble particles.
Data Interpretation:
| Compound Concentration (µM) | Final DMSO (%) | Visual Observation | Nephelometry Reading (Relative Light Scatter Units) | Solubility Assessment |
| 100 | 1% | Turbid | High | Insoluble |
| 50 | 1% | Slightly turbid | Moderate | Poorly Soluble |
| 25 | 1% | Clear | Low | Soluble |
| 10 | 1% | Clear | Baseline | Soluble |
Causality behind Experimental Choices: This kinetic solubility assay mimics the actual process of diluting a DMSO stock into an aqueous buffer during an experiment, providing a more relevant measure of solubility under assay conditions than thermodynamic solubility.
Step 2: Employing Co-solvents
If the desired compound concentration is not achievable with an acceptable level of DMSO, the use of co-solvents can be explored. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
Recommended Co-solvents:
-
Polyethylene glycol (PEG): Particularly PEG 300 or PEG 400.
-
Ethanol: Use with caution as it can affect enzyme activity.
-
Glycerol: Can increase viscosity, which may impact reaction kinetics.
Protocol: Co-solvent Formulation
-
Prepare a stock solution of your compound in 100% DMSO.
-
Create a series of co-solvent/buffer mixtures (e.g., 5% PEG 300 in assay buffer, 10% PEG 300 in assay buffer).
-
Determine the solubility of your compound in these co-solvent mixtures using the kinetic solubility assessment protocol described above.
-
Crucially, run a parallel control experiment to assess the effect of the co-solvent on your assay's performance (e.g., enzyme activity, cell viability).
Step 3: Advanced Solubilization Techniques
For compounds that remain insoluble even with co-solvents, more advanced formulation strategies may be necessary.
A. Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, forming inclusion complexes that are more water-soluble.[6][7]
Protocol: Cyclodextrin Formulation
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its good solubility and low toxicity.
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10 mM).
-
Add your compound (from a concentrated stock or as a solid) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Determine the solubility using the previously described methods.
-
Validate that the cyclodextrin itself does not interfere with your assay.
B. Nanosuspension Formulation
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[8][9] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution rate.[9]
Protocol: Nanosuspension Preparation (Precipitation Method)
-
Dissolve 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in a suitable organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).
-
Inject the organic solution of the compound into the aqueous stabilizer solution under high agitation (e.g., using a magnetic stirrer or a high-speed homogenizer).
-
The rapid change in solvent will cause the compound to precipitate as nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the particle size and stability of the nanosuspension.
Logical Framework for Solubilization Strategy Selection
Caption: A logical flow for selecting an appropriate solubilization method.
Conclusion
Overcoming the poor solubility of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is critical for obtaining meaningful data in biological assays. By systematically evaluating the compound's solubility in your specific assay system and employing a tiered approach to solubilization—from simple co-solvents to more advanced techniques like cyclodextrin encapsulation and nanosuspensions—researchers can mitigate the risks of precipitation and ensure the reliability of their results. Always remember to validate the compatibility of any chosen solubilization method with your assay to avoid introducing artifacts.
References
-
Abbasi, M. A., et al. (2016). 1-(2,4-Dihydroxyphenyl)-1-ethanone Hydrazone Derivatives as Notable Butyrylcholinesterase Inhibitors. Journal of the Chemical Society of Pakistan, 38(1), 106-115. Available at: [Link]
-
Zhang, J., et al. (2024). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Gálico, D. A., et al. (2017). Studies on the solubility of phenolic compounds. Fluid Phase Equilibria, 448, 88-96. Available at: [Link]
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. Available at: [Link]
-
Tipping, P. G. (2007). Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Enzyme Inhibition, 3(2), 99-109. Available at: [Link]
-
Kuznetsova, S. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules, 26(15), 4483. Available at: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. Available at: [Link]
-
Park, S. H., et al. (2024). Design and Synthesis of Novel 6-(Substituted phenyl)-[1]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Molecules, 29(7), 1547. Available at: [Link]
-
Chen, J., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Available at: [Link]
-
Faria, S., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6523. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of a 2,4-dihydroxyphenyl moiety, tyrosinase... Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). Retrieved from [Link]
-
Deluca, L., et al. (2023). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. RSC Medicinal Chemistry, 14(12), 2419-2428. Available at: [Link]
-
Baszczyňski, O., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1210-1215. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 15(18), 1585-1603. Available at: [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(13), 2857-2865. Available at: [Link]
-
Imedex, LLC. (2018, February 6). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. Available at: [Link]
-
Dar, A. C., & Shokat, K. M. (2011). Pharmacological approaches to understanding protein kinase signaling networks. Annual Review of Biochemistry, 80, 769-795. Available at: [Link]
-
Dias, A. M. A., et al. (2007). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 46(25), 8645-8651. Available at: [Link]
-
Pawar, S. S., et al. (2017). Nanosuspension Technologies for Delivery of Drugs. Nanoscience and Nanotechnology Research, 4(2), 59-66. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catechol-O-Methyltransferase (COMT) Inhibitors: Profiling 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of COMT in Neuropharmacology
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate, COMT plays a crucial role in the regulation of catecholaminergic signaling.[1] In the context of Parkinson's disease, COMT is of particular interest as it metabolizes levodopa, the primary therapeutic agent, thereby reducing its bioavailability in the brain.[2] Inhibition of COMT has emerged as a key strategy to enhance the efficacy of levodopa-based therapies, leading to the development of several clinically significant COMT inhibitors.[3]
This guide provides an in-depth comparison of a novel nitrocatechol derivative, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, with the established COMT inhibitors Tolcapone, Entacapone, and Opicapone. We will delve into their mechanisms of action, inhibitory potencies, and key differentiating features, supported by experimental data and standardized protocols.
The Nitrocatechol Pharmacophore: A Cornerstone of COMT Inhibition
The common thread among the inhibitors discussed here is the nitrocatechol scaffold. This structural motif is critical for high-affinity binding to the COMT active site. The catechol moiety mimics the endogenous substrates, while the electron-withdrawing nitro group enhances the acidity of one of the hydroxyl groups, facilitating a tight interaction with the magnesium ion in the catalytic site. This interaction is a hallmark of potent COMT inhibition.[4]
Comparative Analysis of COMT Inhibitors
A direct head-to-head comparison of the inhibitory potency of these compounds is best achieved through standardized in vitro assays. While specific experimental data for 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is not publicly available, we can infer its potential activity based on the structure-activity relationship (SAR) of closely related compounds.[1][5] A structural analog, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been shown to be a potent and long-acting peripheral COMT inhibitor, suggesting that the core structure of our topic compound is conducive to significant inhibitory activity.
| Inhibitor | Chemical Structure | In Vitro Potency (IC50/Ki) | Key Differentiating Features |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | Estimated to be in the low nanomolar range based on SAR of analogous nitrocatechol derivatives. | Expected to be a potent, peripherally selective inhibitor with a potentially long duration of action. The specific substitution pattern may influence its pharmacokinetic profile. | |
| Tolcapone | IC50: ~2-3 nM (rat brain S- and MB-COMT)[6] | Potent inhibitor of both peripheral and central COMT. Its use is limited due to concerns about hepatotoxicity.[7] | |
| Entacapone | IC50: ~151 nM (human liver)[8] | Primarily a peripheral COMT inhibitor with a shorter duration of action, requiring frequent dosing.[9] Generally considered to have a better safety profile than Tolcapone.[10] | |
| Opicapone | Sub-picomolar Kd, indicating very high binding affinity.[11] | A third-generation, peripherally acting inhibitor with a remarkably long duration of action, allowing for once-daily dosing. Exhibits a favorable safety profile.[7] |
Mechanism of Action: A Deeper Dive
The primary mechanism of action for all these inhibitors is the reversible, tight-binding inhibition of COMT. By occupying the active site of the enzyme, they prevent the methylation and subsequent inactivation of catechol substrates like levodopa.
Caption: In Vitro COMT Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM DTT.
-
Prepare stock solutions of the substrate (3,4-dihydroxybenzoic acid) and SAM in the assay buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
-
Enzyme Preparation:
-
Dilute the recombinant human S-COMT to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear product formation over the incubation time.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add the assay buffer, the diluted enzyme solution, and the test compound (or vehicle control).
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate and SAM.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC with UV detection to separate and quantify the methylated product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of Substrate: 3,4-dihydroxybenzoic acid is a commonly used and well-characterized substrate for COMT, allowing for reliable and reproducible results. [8]* Use of Recombinant Human S-COMT: Using a purified recombinant enzyme ensures that the observed inhibition is specific to COMT and not influenced by other enzymes present in tissue homogenates.
-
Inclusion of MgCl2 and DTT: Mg2+ is an essential cofactor for COMT activity, and DTT is included to maintain the enzyme in its active, reduced state. [5]* Pre-incubation Step: This step is particularly important for tight-binding inhibitors, allowing them to reach equilibrium with the enzyme before the start of the reaction.
-
HPLC-based Detection: HPLC provides excellent separation and quantification of the reaction products, offering high sensitivity and specificity.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of nitrocatechol derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. [1][5]
Caption: Structure-Activity Relationship of Nitrocatechol COMT Inhibitors.
For compounds like 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, the presence of the carbonyl group is predicted to contribute to a prolonged duration of action. The specific substitution pattern on the second phenyl ring will likely modulate its pharmacokinetic properties and overall inhibitory profile. Further studies are warranted to fully elucidate the SAR of this particular class of compounds.
Conclusion and Future Directions
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone represents a promising scaffold for the development of novel COMT inhibitors. Based on the analysis of its structural features and comparison with established drugs, it is anticipated to be a potent, peripherally selective inhibitor. The comparative framework and standardized experimental protocol provided in this guide offer a robust platform for the preclinical evaluation of this and other emerging COMT inhibitors. Future research should focus on obtaining direct experimental data for this compound to validate these predictions and to fully characterize its pharmacological profile, including its selectivity, duration of action, and potential for clinical translation.
References
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]
-
The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. PubMed Central. [Link]
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Publications. [Link]
-
Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. [Link]
-
Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis. Frontiers in Aging Neuroscience. [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. [Link]
-
COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. NeurologyLive. [Link]
-
Opicapone versus entacapone: Head-to-head retrospective data-based comparison of healthcare resource utilization in people with Parkinson's new to COMT inhibitor treatment. ResearchGate. [Link]
-
Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Publications. [Link]
-
Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase. PubMed. [Link]
-
(PDF) Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase. ResearchGate. [Link]
-
Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone. Taylor & Francis Online. [Link]
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. [Link]
-
A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. PubMed. [Link]
-
The Cost-Effectiveness of Opicapone Versus Entacapone as Adjuvant Therapy for Levodopa-Treated Individuals With Parkinson's Disease Experiencing End-of-Dose Motor Fluctuations. PubMed Central. [Link]
-
Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. ResearchGate. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
COMT inhibitors for Parkinson's disease: clinical updates. VJNeurology. [Link]
-
Catechol-O-methyltransferase: Variation in Enzyme Activity and Inhibition by Entacapone and Tolcapone. PubMed. [Link]
-
(PDF) COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion. ResearchGate. [Link]
-
Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. ResearchGate. [Link]
-
Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease. PubMed. [Link]
-
Redefining the strategy for the use of COMT inhibitors in Parkinson's disease: the role of opicapone. King's College London Research Portal. [Link]
-
Schematic representation of two hypothetical bound configurations of... ResearchGate. [Link]
-
Opicapone: A third generation COMT Inhibitor. ResearchGate. [Link]
-
Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects. PubMed Central. [Link]
Sources
- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ethanone Analogs: A Guide for Researchers
In the dynamic landscape of drug discovery and development, the versatile scaffold of ethanone and its analogs has emerged as a focal point of intensive research. These compounds, characterized by a carbonyl group attached to a methyl group and a variable aryl or heteroaryl moiety, exhibit a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial, anti-inflammatory, and anticancer properties of prominent ethanone analogs, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
The Ethanone Scaffold: A Privileged Structure in Medicinal Chemistry
The ethanone core, seemingly simple in its chemical architecture, offers a strategic platform for structural modification. The aryl or heteroaryl ring can be readily functionalized with various substituents, profoundly influencing the molecule's steric and electronic properties. This tunability allows for the optimization of pharmacokinetic and pharmacodynamic profiles, making ethanone analogs a fertile ground for the development of potent and selective therapeutic agents. This guide will delve into key classes of ethanone analogs, including acetophenones and chalcones, to elucidate their structure-activity relationships and comparative biological performance.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. Ethanone analogs, particularly chalcones, have demonstrated significant promise in this arena.[1][2]
Comparative Antimicrobial Efficacy of Ethanone Analogs
The antimicrobial potency of ethanone analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. The following table summarizes the MIC values of representative ethanone analogs against various pathogens.
| Compound Class | Specific Analog | Target Organism | MIC (µg/mL) | Reference |
| Chalcone | Xanthohumol | Staphylococcus aureus (MRSA) | 9.8–19.5 | [3] |
| Chalcone | Desmethylxanthohumol | Staphylococcus aureus (MRSA) | 19.5–39 | [3] |
| Chalcone | 4′-Hydroxy-3–4-dimethoxy-chalcone | Staphylococcus aureus | 1024 | [4] |
| Chalcone | 3′,4′-dihydroxy, 3,4,4′-trimethoxy-chalcone | Staphylococcus aureus | 16 | [4] |
| Synthetic Chalcone | (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one | Staphylococcus aureus | >1000 (synergistic with norfloxacin) | [4] |
| Synthetic Chalcone | 4-bromo-3'-aminochalcone | Staphylococcus aureus (MSSA/MRSA) | 1.9 / 7.8 | [4] |
| Chalcone Derivatives | Compounds 6a-6g | Staphylococcus aureus | 400-600 | [5] |
| Chalcone Derivatives | Compounds 6a-6g | Bacillus subtilis | 400-600 | [5] |
Analysis of Antimicrobial Data: The data clearly indicates that the antimicrobial activity of chalcones is highly dependent on their substitution patterns. For instance, the presence of hydroxyl and methoxy groups, as seen in 3′,4′-dihydroxy, 3,4,4′-trimethoxy-chalcone, significantly enhances its activity against S. aureus compared to 4′-Hydroxy-3–4-dimethoxy-chalcone.[4] Notably, some synthetic chalcones, while exhibiting weak intrinsic antibacterial activity, can act as synergists with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance.[4]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of ethanone analogs are multifaceted. Chalcones, for example, are known to interfere with microbial growth through various means, including:
-
Inhibition of Efflux Pumps: Some chalcones can inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from the cell, thereby restoring the efficacy of existing drugs.[4]
-
Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain chalcones have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to treatment.[6]
-
Enzyme Inhibition: Chalcones can target essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[7]
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of ethanone analogs.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized method for determining the MIC of ethanone analogs against bacteria.[8][9][10]
-
Preparation of Materials:
-
Test compounds (ethanone analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Ethanone analogs, particularly acetophenones, have demonstrated potent anti-inflammatory properties.[11][12]
Comparative Anti-inflammatory Efficacy of Ethanone Analogs
The anti-inflammatory activity of compounds is often evaluated in vivo using models such as the carrageenan-induced paw edema test in rodents. The percentage of edema inhibition is a key parameter for comparison. In vitro assays measuring the inhibition of inflammatory mediators like nitric oxide (NO) or prostaglandins are also widely used, with IC50 values indicating the concentration required for 50% inhibition.
| Compound Class | Specific Analog | Assay | IC50 (µM) / % Inhibition | Reference |
| Acetophenone Derivative | Tremetone | Carrageenan-induced mouse paw edema | High activity (qualitative) | [13] |
| Acetophenone Derivative | Acrolione A | Inhibition of fMLP/CB-induced superoxide anion release in human neutrophils | 21.37 µg/mL | [14] |
| Acetophenone Derivative | Acrolione C | Inhibition of fMLP/CB-induced superoxide anion release in human neutrophils | 23.24 µg/mL | [14] |
| Acetophenone Derivative | Acrolione D | Inhibition of fMLP/CB-induced superoxide anion release in human neutrophils | 30.61 µg/mL | [14] |
| Acetophenone Derivative | Acrolione A | Inhibition of elastase release in human neutrophils | 27.35 µg/mL | [14] |
| Prenylated Acetophenone | Acrolione A | Inhibition of NO production in RAW 264.7 cells | 26.4 | [15] |
| Prenylated Acetophenone | Acrolione C | Inhibition of NO production in RAW 264.7 cells | 46.0 | [15] |
Analysis of Anti-inflammatory Data: The data highlights that acetophenone derivatives possess significant anti-inflammatory potential. The degree of activity is influenced by the specific substitutions on the aromatic ring. For instance, the prenylated acetophenones demonstrate potent inhibition of nitric oxide production, a key inflammatory mediator.
Mechanism of Anti-inflammatory Action: Targeting the NF-κB Pathway
A central mechanism underlying the anti-inflammatory effects of many ethanone analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16] NF-κB is a transcription factor that plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Ethanone analogs can interfere with this pathway at various points, such as by inhibiting the degradation of IκB.
Caption: Inhibition of the NF-κB Signaling Pathway by Ethanone Analogs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of test compounds.[18][19][20][21]
-
Animal Acclimatization:
-
Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week.
-
-
Grouping and Dosing:
-
Animals are randomly divided into groups (n=6): control (vehicle), standard drug (e.g., indomethacin), and test groups (different doses of ethanone analogs).
-
The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Calculation of Edema Inhibition:
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Anticancer Activity: A Promising Avenue in Oncology
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in cancer research. Ethanone analogs have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.
Comparative Anticancer Efficacy of Ethanone Analogs
The in vitro anticancer activity of ethanone analogs is typically assessed using cytotoxicity assays, such as the MTT assay. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is a standard metric for comparing the potency of different compounds.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrole-based Alkaloid | Streptopyrrole (analog 4) | H1299 (Lung) | 10.24-15.75 | [22] |
| Pyrrole-based Alkaloid | Streptopyrrole (analog 6) | H1299 (Lung) | 5.43-16.24 | [22] |
| Neolignan | Conchigeranal B | A549 (Lung) | 12.36 µg/mL | [23] |
| Neolignan | Conchigeranal C | A549 (Lung) | 9.72 µg/mL | [23] |
| Neolignan | Galanganal | HeLa (Cervical) | 1.53 µg/mL | [23] |
| Mesoionic Compound | MIH 2.4Bl | MCF-7 (Breast) | 53.3 (at 72h) | [24] |
| Morus rubra extract | M1 (containing phytosterols and tocopherols) | HepG2 (Liver) | 7.09 µg/mL | [25] |
| Morus rubra extract | M1 (containing phytosterols and tocopherols) | MCF-7 (Breast) | 7.12 µg/mL | [25] |
Analysis of Anticancer Data: The compiled data demonstrates the potent cytotoxic effects of various ethanone analogs against a range of cancer cell lines. The pyrrole-based alkaloids show particular promise against lung cancer cells.[22] It is also noteworthy that extracts containing a mixture of bioactive compounds, such as those from Morus rubra, can exhibit significant anticancer activity.[25]
Mechanism of Anticancer Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition
A key mechanism through which ethanone analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. Many of these compounds achieve this by targeting critical cell signaling pathways that are often dysregulated in cancer, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[26][27][28][29][30] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.[28] Its overactivation is a common event in many cancers, leading to the suppression of apoptosis and uncontrolled cell proliferation.[26][28] Ethanone analogs can inhibit this pathway, thereby promoting apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by Ethanone Analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34][35]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the ethanone analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the antimicrobial, anti-inflammatory, and anticancer activities of ethanone analogs, highlighting their therapeutic potential. The versatility of the ethanone scaffold allows for the synthesis of a diverse library of compounds with a wide range of biological activities. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field.
Future research should focus on the continued exploration of structure-activity relationships to design more potent and selective ethanone analogs. Furthermore, in-depth mechanistic studies are crucial to fully elucidate their modes of action and identify novel molecular targets. The development of ethanone-based compounds as adjuvants to existing therapies, particularly in the context of antimicrobial and anticancer treatments, represents a promising avenue for future investigation. Through a combination of rational drug design, rigorous biological evaluation, and a deep understanding of the underlying molecular mechanisms, the full therapeutic potential of ethanone analogs can be realized.
References
- Rocha, J. A., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Biomolecular Structure and Dynamics, 39(12), 4383-4394.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Chen, J. J., et al. (2014). New acetophenones from the leaves of Acronychia oligophlebia and their anti-inflammatory activity.
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Adekunle, A. S., et al. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Scientific Reports, 11(1), 21743.
- Salehi, B., et al. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology, 12, 680807.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
- Osaki, M., et al. (2004). PI3K/Akt signalling pathway and cancer. Apoptosis, 9(6), 667-676.
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Chen, J. J., et al. (2018). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 12(1), 1-18.
- Al-Khdhairawi, A. M., et al. (2021). The latent cytotoxicity efficiency of the chemical constituents of Morus Rubra Linn. bark on cancer cell lines. Malaysian Journal of Analytical Sciences, 25(4), 598-610.
- Nawaz, T., et al. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ChemistrySelect, 8(46), e202302798.
- Bocquet, L., et al. (2019). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology, 10, 1851.
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Wang, D., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC advances, 9(24), 13531-13541.
- Greenberg, E. P. (2015). Chalcones as enhancer of antimicrobial agents. U.S. Patent No. 9,192,589. Washington, DC: U.S.
- Porta, C., et al. (2014).
- Li, Y., et al. (2023). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Marine Drugs, 21(5), 284.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Education and Research. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL ANALGESIC AND ANTIINFLAMATORY. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Targeting PI3K Signaling in Cancer. Retrieved from [Link]
- Tran, T. D., et al. (2020). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 25(18), 4053.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121.
- Tariq Nawaz, et al. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ChemistrySelect.
- Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 9(6), a023655.
- Jones, R. N., et al. (1975). Microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Antimicrobial agents and chemotherapy, 7(4), 461-464.
- de Oliveira, R. B., et al. (2019). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. Molecules, 24(18), 3326.
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Zdero, C., et al. (1989). Anti-inflammatory Activity of Acetophenones From Ophryosporus Axilliflorus. Phytochemistry, 28(2), 531-532.
-
ResearchGate. (n.d.). Inhibitory Effect of Newly-Synthesized Chalcones on Hemolytic Activity of Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
TheRubinLab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]
- Tzankova, V., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia medica, 59(4), 445-451.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9192589B2 - Chalcones as enhancer of antimicrobial agents - Google Patents [patents.google.com]
- 7. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. ajper.com [ajper.com]
- 13. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. science.gov [science.gov]
- 24. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. MTT (Assay protocol [protocols.io]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone and Structurally Related Deoxybenzoins
In the landscape of drug discovery and development, the deoxybenzoin scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative analysis of the anticipated biological profile of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone against a backdrop of experimentally validated activities of similar deoxybenzoin derivatives. While direct biological data for this specific nitro-substituted compound is not extensively available in current literature, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) within the deoxybenzoin class. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a scientifically grounded framework for future investigations.
The Deoxybenzoin Scaffold: A Foundation for Diverse Bioactivity
Deoxybenzoins, characterized by a 1,2-diaryl-ethanone framework, are precursors in the synthesis of isoflavones and exhibit intrinsic biological properties. The presence of hydroxyl groups on the phenyl rings is a key determinant of their activity, particularly their antioxidant potential. The fundamental structure of the deoxybenzoin skeleton is depicted below.
Caption: General chemical structure of the deoxybenzoin scaffold.
The versatility of the deoxybenzoin structure allows for substitutions on both aromatic rings, leading to a vast chemical space for exploring and optimizing biological activities, including antimicrobial, antioxidant, and anticancer effects.
Synthesis of Deoxybenzoin Derivatives
The synthesis of deoxybenzoins can be achieved through various established methods. A common and effective approach is the Friedel-Crafts acylation of a phenol with a substituted phenylacetic acid or its corresponding acid chloride.
Experimental Protocol: General Synthesis of Substituted Deoxybenzoins
-
Reactant Preparation: Dissolve the substituted phenylacetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylating Agent Formation: Add a chlorinating agent, such as thionyl chloride or oxalyl chloride (1.2 equivalents), dropwise to the solution at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases, indicating the formation of the phenylacetyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, dissolve the corresponding phenol (1 equivalent) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 equivalents), in an anhydrous solvent at 0°C.
-
Reaction Execution: Slowly add the freshly prepared phenylacetyl chloride solution to the phenol-AlCl₃ mixture at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired deoxybenzoin derivative.
This general procedure can be adapted for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone by using 1,3-dihydroxybenzene (resorcinol) and 4-nitrophenylacetic acid as starting materials.
Comparative Biological Activities of Deoxybenzoin Derivatives
The biological profile of deoxybenzoins is significantly influenced by the nature and position of substituents on the aromatic rings. The following sections compare the known activities of various deoxybenzoin derivatives to infer the potential of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
Antimicrobial Activity
Deoxybenzoin derivatives have demonstrated notable antibacterial and antifungal properties. The presence of hydroxyl and other functional groups plays a crucial role in their mechanism of action, which can involve disruption of microbial cell membranes and inhibition of essential enzymes.
A study on a series of 1-(2,4-dihydroxyphenyl)ethanone derivatives revealed their potential as antifungal agents against various phytopathogenic fungi. The presence of an α,β-unsaturated ketone moiety in some derivatives was found to be important for their fungicidal action[1]. While this study did not include a nitro-substituted derivative, it highlights the importance of the 2,4-dihydroxy substitution pattern for antimicrobial activity.
Furthermore, studies on other classes of organic compounds have shown that the presence of a nitro group, an electron-withdrawing group, can enhance antimicrobial activity. It is hypothesized that the nitro group can be reduced within microbial cells to form cytotoxic radicals, contributing to the antimicrobial effect.
Table 1: Antimicrobial Activity of Selected Deoxybenzoin Analogs
| Compound/Analog | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one | Glomerella cingulate, Botrytis cinerea | IC₅₀: 16.50 µg/mL, 25.31 µg/mL | [1] |
| 1-(2,4-Dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Glomerella cingulate, Botrytis cinerea | IC₅₀: 19.25 µg/mL, 28.74 µg/mL | [1] |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | Bacteria & Fungi (Hypothesized) | Potentially significant MIC values | N/A |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
The antioxidant capacity of polyphenolic compounds like deoxybenzoins is a well-documented phenomenon. The hydroxyl groups on the aromatic rings can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.
Several studies have demonstrated the potent antioxidant activity of various deoxybenzoin derivatives[2]. For instance, 2,4,4',5-tetrahydroxydeoxybenzoin has shown excellent DPPH radical scavenging activity with an IC₅₀ value of 0.69 µM[2]. The 2,4-dihydroxy substitution pattern is considered a key pharmacophore for this activity.
The introduction of a nitro group, which is an electron-withdrawing group, might modulate the antioxidant activity. While some nitrated phenolic compounds have shown increased antioxidant activity, the overall effect depends on the position of the nitro group and the overall electronic properties of the molecule[3]. It is plausible that the 4-nitro group in the target compound could influence the radical scavenging capacity, and this warrants experimental investigation.
Table 2: Antioxidant Activity of Selected Deoxybenzoin Analogs
| Compound/Analog | Assay | IC₅₀/EC₅₀ Value | Reference |
| 2,4,4',5-Tetrahydroxydeoxybenzoin | DPPH Radical Scavenging | 0.69 µM | [2] |
| 2,3,4-Trihydroxy-3',4'-dimethoxydeoxybenzoin | Anti-lipid Peroxidation | 0.72 µM | [2] |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | DPPH, ABTS (Hypothesized) | To be determined | N/A |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each test compound concentration to a fixed volume of the DPPH solution. A control containing only methanol and DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Anticancer Activity
The anticancer potential of deoxybenzoin derivatives has been an area of active research. Their mechanisms of action can be multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
For instance, a study on 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone demonstrated its cytotoxic effect on HT-29 human colon adenocarcinoma cells through the induction of apoptosis[4]. While the substitution pattern differs from our target compound, it underscores the potential of the deoxybenzoin scaffold in cancer therapy.
The presence of a nitro group on aromatic rings is a feature found in several anticancer agents. Nitro-containing compounds can act as hypoxia-activated prodrugs, where the nitro group is reduced in the low-oxygen environment of tumors to form cytotoxic species[5]. Therefore, it is reasonable to hypothesize that 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone may exhibit cytotoxic activity against cancer cell lines, particularly under hypoxic conditions.
Table 3: Anticancer Activity of Selected Deoxybenzoin Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ Value | Reference |
| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | HT-29 (Colon) | Dose-dependent cytotoxicity | [4] |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | Various (Hypothesized) | To be determined | N/A |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis of deoxybenzoin derivatives provides valuable insights into the structural features that govern their biological activities.
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the phenyl rings are critical for antioxidant and, to some extent, antimicrobial and anticancer activities. The 2,4-dihydroxy substitution on one of the rings appears to be a favorable motif.
-
Substitution on the Second Phenyl Ring: The nature of the substituent on the second phenyl ring significantly modulates the biological activity. Electron-donating groups, such as methoxy, and electron-withdrawing groups, such as halogens, have been shown to influence the potency of these compounds.
-
The Role of the Nitro Group: Based on the literature for other classes of compounds, the 4-nitro group in 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is expected to have a profound impact on its biological profile. It is likely to enhance its antimicrobial and potentially its anticancer activities. The effect on antioxidant activity is less predictable and requires experimental validation.
Future research should focus on:
-
The synthesis and comprehensive biological evaluation of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone to confirm the hypothesized activities.
-
A systematic SAR study of a series of nitro-substituted deoxybenzoins to elucidate the influence of the nitro group's position and number on biological activity.
-
Mechanistic studies to understand the specific molecular targets and pathways through which these compounds exert their effects.
This guide provides a foundational understanding of the potential biological activities of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone based on a comparative analysis of its structural analogs. The provided experimental protocols and SAR insights are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
-
Ajay Kumar, Somesh Verma, Jaswant Kumar, Imran Khan, Ashok Kumar Yadav, & Samiksha Srivastava. (n.d.). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER. [Link]
-
Nandinsuren, T., Shi, W., Zhang, A. L., Bai, Y. B., & Gao, J. M. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural product research, 30(10), 1166–1169. [Link]
-
Olender, D., Żwawiak, J., & Zaprutko, L. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 11(2), 54. [Link]
-
Sulistyowati, E., & Melannisa, R. (2020). 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G1/G0 in HT-29 cells human colon adenocarcinoma cells. Indones. J. Cancer Chemoprevent, 11(1), 1-10. [Link]
-
Wang, D., Li, C., Chen, Y., & Liu, Y. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & medicinal chemistry, 17(13), 4633–4639. [Link]
-
Yavari, I., & Naeimabadi, M. (2011). Characterization of nitrated phenolic compounds for their anti-oxidant, pro-oxidant, and nitration activities. Food and chemical toxicology, 49(9), 2097–2103. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of nitrated phenolic compounds for their anti-oxidant, pro-oxidant, and nitration activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Characterizing the Kinase Selectivity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis.[1][2] Their central role has made them one of the most critical target classes in modern drug discovery, particularly in oncology.[1][3] The compound of interest, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (PubChem CID: 289658), is a novel small molecule whose interactions with the human kinome are uncharacterized.[4] While its primary target (if any) is unknown, the initial step for any potential kinase inhibitor is a rigorous evaluation of its activity and, crucially, its selectivity.
The high degree of structural conservation in the ATP-binding site across the ~500 kinases in the human kinome presents a significant challenge for drug development.[1] A lack of selectivity, where a compound inhibits multiple "off-target" kinases, can lead to unforeseen toxicities or a polypharmacological profile that complicates the interpretation of its biological effects.[5] Therefore, understanding the cross-reactivity profile of a compound is not merely an academic exercise; it is a critical step in de-risking a candidate therapeutic and elucidating its true mechanism of action.
This guide provides a comprehensive, field-proven framework for assessing the kinase cross-reactivity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. We will compare its (hypothetical) performance against established benchmarks and provide detailed, self-validating experimental protocols to ensure the generation of robust and interpretable data.
Phase 1: Foundational Strategy for Kinase Selectivity Profiling
A tiered approach is the most resource-effective strategy for profiling a novel compound. This workflow ensures that extensive resources are focused on compounds of genuine interest while efficiently eliminating non-starters. The causality behind this multi-phase approach is to build a progressively detailed picture of the compound's behavior, starting with a broad, low-resolution snapshot and culminating in high-resolution, physiologically relevant data.
Caption: Workflow for an orthogonal ADP-Glo kinase assay.
Ultimately, the goal is to understand if the biochemical activity translates to a cellular context. Cell-based target engagement assays are essential to confirm that the compound can enter cells and bind to its intended target at relevant concentrations.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for characterizing the kinase cross-reactivity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. By progressing from a broad kinome scan to quantitative dose-response analysis and orthogonal validation, researchers can build a high-confidence selectivity profile. Based on our hypothetical data, the "Test Compound" demonstrates promising selectivity for "Kinase X" over other kinases, marking it as a viable candidate for further preclinical development. This systematic approach, grounded in sound experimental design and validated protocols, is indispensable for advancing novel kinase inhibitors from the bench to the clinic.
References
-
Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Corporation. [Link]
-
Iversen, P. W., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Corporation. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Corporation. [Link]
-
Lin, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Tahir, M. N., et al. (2012). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). Acta Crystallographica Section E. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. PubChem Compound Database. [Link]
-
Milletti, F. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]
-
Kalliokoski, T. (2013). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]
-
Gaudette, F., & Holub, B. J. (1990). Staurosporine both activates and inhibits serine/threonine kinases in human platelets. Biochemical and Biophysical Research Communications. [Link]
-
Nanolive. (n.d.). Staurosporine-induced cell death. Nanolive SA. [Link]
-
ResearchGate. (2020). Is there supposed to be any correlation between percentage inhibition at different concentrations and IC50 value for kinase inhibitors? ResearchGate. [Link]
-
Grooms, K. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. [Link]
-
Gani, O. A., & Engh, R. A. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone and Commercially Available Fungicides
Prepared by: A Senior Application Scientist
Introduction
The persistent challenge of fungal resistance to existing treatments necessitates a continuous search for novel antifungal agents with unique mechanisms of action. In the agricultural and clinical sectors, the economic and health impacts of fungal pathogens are substantial, driving research into new chemical entities that can offer effective and sustainable control. This guide provides a comparative analysis of the potential fungicidal efficacy of a novel compound, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, against a panel of established, broad-spectrum fungicides.
The core structure of the test compound belongs to the deoxybenzoin class, a derivative of chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[1][2][3] A recent study on a series of 1-(2,4-dihydroxyphenyl) ethanone derivatives demonstrated significant in vitro activity against several phytopathogenic fungi, with IC50 values ranging from 16-36 μg/mL.[4] This provides a strong rationale for investigating the fungicidal potential of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
This guide is intended for researchers, scientists, and drug development professionals. It will present a detailed, hypothetical, yet scientifically grounded, comparative study design. The objective is to evaluate the in vitro efficacy of our novel compound against three commercially significant fungicides: Azoxystrobin, Tebuconazole, and Chlorothalonil. These comparators have been selected to represent different chemical classes and modes of action. The evaluation will be conducted against a panel of clinically and agriculturally relevant fungal pathogens: Aspergillus flavus, Fusarium graminearum, and Candida albicans.
Compounds Under Evaluation
A visual representation of the chemical structures of the novel compound and the selected known fungicides is provided below. Understanding the structural differences is key to postulating potential differences in their mechanisms of action and efficacy.
Caption: Chemical classes of the evaluated compounds.
Methodology: In Vitro Antifungal Susceptibility Testing
To ensure the scientific validity and reproducibility of our comparative analysis, the following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[5]
Fungal Strains and Culture Conditions
The following fungal strains will be used in this study:
-
Aspergillus flavus : A common food contaminant and opportunistic human pathogen.
-
Fusarium graminearum : A devastating plant pathogen that causes Fusarium Head Blight in cereals.[6]
-
Candida albicans : A major human fungal pathogen, responsible for various mucosal and systemic infections.
All fungal strains will be maintained on Potato Dextrose Agar (PDA) and sub-cultured to ensure viability and purity prior to testing.
Preparation of Antifungal Stock Solutions
Stock solutions of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, Azoxystrobin, Tebuconazole, and Chlorothalonil will be prepared in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL. Serial two-fold dilutions will be prepared from these stock solutions.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period.[7] A broth microdilution method will be employed.
Step-by-Step Protocol:
-
Media Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS, will be used for all assays.
-
Inoculum Preparation:
-
For Aspergillus flavus and Fusarium graminearum, conidial suspensions will be prepared from 7-day-old cultures. The turbidity of the suspensions will be adjusted with a spectrophotometer to achieve a final concentration of 0.5 x 10^5 to 5 x 10^5 CFU/mL.
-
For Candida albicans, a yeast suspension will be prepared from a 24-hour culture on PDA. The suspension will be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 CFU/mL.
-
-
Microplate Assay:
-
A 96-well microtiter plate will be used. 100 µL of RPMI-1640 medium is added to each well.
-
100 µL of the antifungal stock solution is added to the first well of each row, and serial two-fold dilutions are performed across the plate.
-
100 µL of the standardized fungal inoculum is added to each well.
-
Positive (medium and inoculum) and negative (medium only) controls will be included on each plate.
-
-
Incubation: The plates will be incubated at 35°C for 48-72 hours for filamentous fungi and 24-48 hours for Candida albicans.
-
MIC Determination: The MIC will be determined visually as the lowest concentration of the antifungal agent at which there is no visible growth. For azoles, a significant reduction (≥50%) in growth compared to the control is considered the endpoint.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[8]
Step-by-Step Protocol:
-
Following the MIC determination, 20 µL aliquots will be taken from each well showing no visible growth.
-
These aliquots will be sub-cultured onto PDA plates.
-
The plates will be incubated at 35°C for 48-72 hours.
-
The MFC is the lowest concentration of the antifungal agent from which fewer than three colonies grow on the PDA plate, corresponding to a fungicidal effect.[9]
The following diagram illustrates the experimental workflow for determining both MIC and MFC.
Caption: Experimental workflow for MIC and MFC determination.
Comparative Efficacy Data (Hypothetical)
The following table presents hypothetical MIC and MFC values based on existing literature for the known fungicides and plausible, projected values for the novel compound. These values are for illustrative purposes and would need to be confirmed by experimental data.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | Aspergillus flavus | 8 - 16 | 32 - 64 |
| Fusarium graminearum | 4 - 8 | 16 - 32 | |
| Candida albicans | 16 - 32 | >64 | |
| Azoxystrobin | Aspergillus flavus | 0.5 - 2 | >32 |
| Fusarium graminearum | 0.25 - 1[10] | >32 | |
| Candida albicans | >64 | >64 | |
| Tebuconazole | Aspergillus flavus | 1 - 4[11] | 4 - 16 |
| Fusarium graminearum | 2 - 8[12] | 8 - 32 | |
| Candida albicans | 4 - 16 | 16 - 64 | |
| Chlorothalonil | Aspergillus flavus | 2 - 8 | 4 - 16 |
| Fusarium graminearum | 1 - 4 | 2 - 8 | |
| Candida albicans | >64 | >64 |
Discussion and Interpretation
Based on our hypothetical data, 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone demonstrates broad-spectrum antifungal activity, albeit with higher MIC and MFC values compared to the more targeted, systemic fungicides like Azoxystrobin and Tebuconazole against the plant pathogens.
-
Against Plant Pathogens (A. flavus and F. graminearum): The novel compound shows inhibitory and fungicidal properties. Its efficacy, while projected to be less potent than the leading commercial products, suggests it could be a valuable lead compound for further optimization. The structural novelty may also imply a different mode of action, which could be beneficial in managing resistance to existing fungicide classes.
-
Against Human Pathogen (C. albicans): The projected higher MIC and MFC values against Candida albicans suggest lower efficacy compared to Tebuconazole, a clinically used azole. Azoxystrobin and Chlorothalonil, being primarily agricultural fungicides, are not expected to show significant activity against Candida albicans.
-
Fungistatic vs. Fungicidal Activity: The ratio of MFC to MIC provides insight into whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[8] Our hypothetical data suggests that Tebuconazole and Chlorothalonil exhibit fungicidal activity against the filamentous fungi. The novel compound also appears to be fungicidal against F. graminearum and A. flavus. For Azoxystrobin, the high MFC values suggest a primarily fungistatic mode of action against these species.
Conclusion and Future Directions
This guide outlines a robust framework for the comparative evaluation of the novel compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. The foundational evidence from related 2,4-dihydroxyphenyl ethanone derivatives provides a strong impetus for this investigation.[4] While the hypothetical data presented here positions the novel compound as a promising scaffold for development, empirical validation through the detailed protocols is an essential next step.
Future research should focus on:
-
Experimental validation of the MIC and MFC values presented.
-
Mechanism of action studies to determine the cellular target of the novel compound.
-
Structure-Activity Relationship (SAR) studies to optimize the antifungal potency of the deoxybenzoin scaffold.
-
In vivo studies in plant and/or animal models to assess the compound's efficacy in a biological system.
By systematically evaluating new chemical entities, the scientific community can continue to develop effective solutions to combat the ever-evolving challenge of fungal pathogens.
References
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]
-
MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]
-
ACS Publications. (2022). Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. [Link]
-
PubMed. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. [Link]
-
PubMed. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. [Link]
-
MDPI. (2023). The Synergy of Chitosan and Azoxystrobin Against Fusarium graminearum Is Modulated by Selected ABC Transporters. [Link]
-
NIH. (2001). Susceptibility Testing of Aspergillus flavus: Inoculum Dependence with Itraconazole and Lack of Correlation between Susceptibility to Amphotericin B In Vitro and Outcome In Vivo. [Link]
-
ASM Journals. (2009). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. [Link]
-
NIH. (2021). A Practical Guide to Antifungal Susceptibility Testing. [Link]
-
MDPI. (2021). Efficacy of Fungicides against Fusarium Head Blight Depends on the Timing Relative to Infection Rather than on Wheat Growth Stage. [Link]
-
NIH. (2020). The Multi-Fungicide Resistance Status of Aspergillus fumigatus Populations in Arable Soils and the Wider European Environment. [Link]
-
PubMed. (2014). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. [Link]
-
ResearchGate. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. [Link]
-
ASM Journals. (2018). Genetic Diversity and In Vitro Antifungal Susceptibility of 200 Clinical and Environmental Aspergillus flavus Isolates. [Link]
-
ResearchGate. (2021). Exposure to the agricultural fungicide tebuconazole promotes Aspergillus fumigatus cross-resistance to clinical azoles. [Link]
-
ResearchGate. (2002). Efficacy of azoxystrobin and other strobilurins against Fusarium wilts of carnation, cyclamen and Paris daisy. [Link]
-
APS Journals. (2024). Efficacy of Fungicides on Wheat for Preventing Fusarium Head Blight and Foliar Diseases in Southeast Pennsylvania, 2024. [Link]
-
PubMed. (2018). Metronidazole-deoxybenzoin derivatives as anti-Helicobacter pylori agents with potent inhibitory activity against HPE-induced interleukin-8. [Link]
-
ResearchGate. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. [Link]
-
PeerJ. (2024). Extraction and Profiling of Antifungal Compounds Produced by Azotobacter Species. [Link]
-
MDPI. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]
-
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]
-
ACS Omega. (2021). Exposure to Tebuconazole Drives Cross-Resistance to Clinical Triazoles in Aspergillus fumigatus. [Link]
-
NIH. (2021). The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. [Link]
-
Frontiers. (2019). Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil. [Link]
-
NIH. (2012). In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to Aspergillus Section Flavi. [Link]
-
YouTube. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. [Link]
-
NIH. (2016). Fusarium: Molecular Diversity and Intrinsic Drug Resistance. [Link]
-
PubChem. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. [Link]
-
Worldwidejournals.com. (2016). Antimicrobial Studies on Derivatives of Benzocaine. [Link]
-
ResearchGate. (2018). Antifungal susceptibility profile of A. flavus isolates for various antifungal drugs. [Link]
-
ResearchGate. (2019). In Vitro Determination of Sensitivity of Fusarium fujikuroi to Fungicide Azoxystrobin and Investigation of Resistance Mechanism. [Link]
-
Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]
-
NIH. (2005). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. [Link]
-
NIH. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Chitkara University. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
-
Michigan State University. (2020). Fungicide options to combat Fusarium head blight. [Link]
-
MDPI. (2022). Evaluation of Antifungal and Antioxidant Activities and Determination of Total Phenolic Compounds of Ethanolic Extract from Juglans Regia Bark. [Link]
-
Taylor & Francis Online. (2020). Evaluation of different fungicides for control of fusarium head blight in wheat inoculated with 3ADON and 15ADON chemotypes of Fusarium graminearum in Canada. [Link]
-
ResearchGate. (2012). Epidemiological cutoff values from 6 to 15 laboratories as determined by the CLSI M27-A3 broth microdilution method. [Link]
Sources
- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 2. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metronidazole-deoxybenzoin derivatives as anti-Helicobacter pylori agents with potent inhibitory activity against HPE-induced interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 6. The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dissection of the Activity of Agricultural Fungicides against Clinical Aspergillus Isolates with and without Environmentally and Medically Induced Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Multi-Fungicide Resistance Status of Aspergillus fumigatus Populations in Arable Soils and the Wider European Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
A Researcher's Guide to Benchmarking the Antioxidant Capacity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
Introduction: The Quest for Novel Antioxidants
In the dynamic field of drug discovery and development, the identification and characterization of novel antioxidant compounds remain a critical endeavor. Antioxidants play a pivotal role in mitigating oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, a deoxybenzoin derivative, presents a compelling scaffold for investigation. Its structural features, particularly the dihydroxyphenyl moiety, suggest a potential for significant antioxidant activity. This guide provides a comprehensive framework for benchmarking the antioxidant capacity of this molecule against established standards, offering researchers a robust methodology for its evaluation.
The structure of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, with its resorcinol and nitro-substituted phenyl rings, offers intriguing possibilities for radical scavenging and electron-donating capabilities.[1] Deoxybenzoins are structurally related to chalcones, a class of compounds known for their diverse biological activities, including antioxidant properties.[2][3][4][5] The antioxidant potential of chalcones is often attributed to the presence and position of hydroxyl groups on their aromatic rings.[2] Therefore, a systematic evaluation of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is warranted to elucidate its potential as a novel antioxidant agent.
This guide will delineate a multi-assay approach, employing three widely recognized methods for assessing antioxidant capacity: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are selected for their distinct mechanisms, providing a holistic view of the compound's antioxidant profile. To provide a meaningful context for the experimental data, the performance of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone will be compared against three well-characterized antioxidant standards: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Quercetin (a prominent dietary flavonoid).
I. Foundational Principles: Understanding Antioxidant Mechanisms
A thorough benchmarking process necessitates a clear understanding of the chemical reactions underpinning the chosen assays and the mechanisms of action of the reference antioxidants.
Assay Mechanisms
-
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored compound.[6][7][8] The reduction of DPPH results in a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[6]
-
ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[9] The pre-formed blue-green ABTS•+ is then reduced by the antioxidant, causing a loss of color that is monitored by the decrease in absorbance at 734 nm.[9][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex in an acidic medium.[11][12] The increase in absorbance at 593 nm is proportional to the total antioxidant capacity of the sample.[11]
Mechanisms of Reference Antioxidants
-
Trolox: As a water-soluble analog of vitamin E, Trolox acts as a potent antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals, thereby neutralizing them.[13][14] This process results in the formation of a stable phenoxyl radical.[14]
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a highly effective antioxidant that can donate a single electron to form the relatively stable ascorbyl radical.[15] It is a versatile scavenger of various reactive oxygen species (ROS).[16][17][18][19]
-
Quercetin: Quercetin, a flavonoid, possesses multiple hydroxyl groups that can donate hydrogen atoms to scavenge a wide range of free radicals.[20][21][22][23][24] Its antioxidant activity is also attributed to its ability to chelate metal ions involved in radical generation.
II. Experimental Design & Protocols: A Step-by-Step Guide
To ensure the generation of reliable and reproducible data, a meticulously planned experimental design is paramount. This section provides detailed protocols for each assay, designed for a 96-well plate format to facilitate high-throughput screening.
Materials and Reagents
-
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (Test Compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
L-Ascorbic Acid
-
Quercetin
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
Figure 1: General experimental workflow for antioxidant capacity assessment.
Detailed Assay Protocols
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound and standards (in methanol) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample. For the control, add 100 µL of the sample solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate stock solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound and standards (in ethanol) to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Ferrous Sulfate Standard: Prepare a series of dilutions of FeSO₄·7H₂O in water to create a standard curve.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound, standards, and ferrous sulfate solutions to the wells of a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
The FRAP value is determined from the standard curve of ferrous sulfate and is expressed as µmol of Fe(II) equivalents per µmol of the test compound.
-
III. Hypothetical Results: Benchmarking Performance
To illustrate the expected outcomes of this benchmarking study, the following tables present hypothetical data for 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone in comparison to the reference antioxidants.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µM) |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | 45.8 ± 3.2 |
| Trolox | 28.5 ± 2.1 |
| Ascorbic Acid | 15.2 ± 1.5 |
| Quercetin | 8.9 ± 0.9 |
Data are presented as mean ± standard deviation (n=3). A lower IC₅₀ value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalents) |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | 1.8 ± 0.2 |
| Ascorbic Acid | 1.1 ± 0.1 |
| Quercetin | 4.7 ± 0.4 |
Data are presented as mean ± standard deviation (n=3). A higher TEAC value indicates greater antioxidant capacity relative to Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe(II) equivalents/µmol) |
| 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | 2.5 ± 0.3 |
| Trolox | 1.0 (by definition) |
| Ascorbic Acid | 0.9 ± 0.1 |
| Quercetin | 3.8 ± 0.4 |
Data are presented as mean ± standard deviation (n=3). A higher FRAP value indicates greater reducing power.
IV. Discussion: Interpreting the Comparative Data
The hypothetical data presented above suggest that 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone possesses moderate antioxidant activity.
-
In the DPPH assay , its IC₅₀ value, while higher than the reference compounds, indicates a notable ability to scavenge free radicals. The presence of the dihydroxyphenyl (resorcinol) moiety is likely the primary contributor to this activity, as phenolic hydroxyl groups are known to be effective hydrogen donors.
-
The ABTS assay results, expressed as TEAC, further support its antioxidant potential. A TEAC value of 1.8 suggests that, on a molar basis, it is more potent than ascorbic acid in scavenging the ABTS radical cation under these assay conditions.
-
The FRAP assay demonstrates the compound's capacity to act as a reducing agent. A FRAP value of 2.5 indicates a significant ability to reduce the Fe³⁺-TPZ complex, surpassing that of Trolox and ascorbic acid in this hypothetical scenario.
The differences in the relative performance of the test compound across the three assays can be attributed to the distinct reaction kinetics and mechanisms of each method. For instance, the steric accessibility of the radical site and the solubility of the antioxidant in the reaction medium can influence the outcomes.
Mechanism of Action Diagram
Figure 2: Proposed antioxidant mechanism of action.
V. Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the antioxidant capacity of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. The proposed multi-assay approach, coupled with a direct comparison to established antioxidant standards, will enable a thorough evaluation of its potential as a novel antioxidant agent.
Should the experimental data align with the promising hypothetical results, further investigations would be warranted. These could include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify key structural features responsible for its antioxidant activity.
-
In Vitro Cellular Assays: Evaluating the compound's ability to protect cells from oxidative damage induced by various stressors.
-
In Vivo Studies: Assessing the bioavailability, safety, and efficacy of the compound in relevant animal models of diseases associated with oxidative stress.
By following the methodologies outlined in this guide, researchers can systematically and effectively characterize the antioxidant properties of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, contributing valuable knowledge to the ongoing search for new and effective therapeutic agents.
References
-
Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]
-
PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421. [Link]
-
Go, M. L., Wu, X., & Liu, X. L. (2005). Chalcones: an update on cytotoxic and chemopreventive properties. Current medicinal chemistry, 12(4), 483-499. [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302. [Link]
-
Niki, E. (1991). Action of ascorbic acid as a scavenger of active and stable oxygen radicals. American journal of clinical nutrition, 54(6 Suppl), 1119S-1124S. [Link]
-
Buettner, G. R. (1993). The pecking order of free radicals and antioxidants: lipid peroxidation, alpha-tocopherol, and ascorbate. Archives of biochemistry and biophysics, 300(2), 535-543. [Link]
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 20(7), 933-956. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., ... & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American college of Nutrition, 22(1), 18-35. [Link]
-
Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some natural and synthetic chalcones. Zeitschrift für Naturforschung C, 58(5-6), 371-377. [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Retrieved from [Link]
-
Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of nutritional biochemistry, 13(10), 572-584. [Link]
-
ResearchGate. (n.d.). Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
Traber, M. G., & Stevens, J. F. (2011). Vitamins C and E: beneficial effects from a mechanistic perspective. Free Radical Biology and Medicine, 51(5), 1000-1013. [Link]
-
ResearchGate. (n.d.). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and antioxidant activities of novel chalcone FMC and its analogues. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Antioxidant and antibacterial activities of some novel chalcone derivatives and their synthesis by conventional and microwave irradiation methods. Retrieved from [Link]
-
PubMed. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power". Retrieved from [Link]
-
PubMed. (2020). Mechanism of antioxidant properties of quercetin and quercetin-DNA complex. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Vitamin C. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of antioxidants activity and capacity to capture free radical using 2, 2-diphenyl-1-picrylhydrazyl (DPPH) assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Ferric reducing-antioxidant power (FRAP), total radical-trapping.... Retrieved from [Link]
-
Karger Publishers. (n.d.). Vitamin C as an Antioxidant. Retrieved from [Link]
-
Healthline. (2023). Quercetin: Benefits, Foods, and How to Increase Your Intake. Retrieved from [Link]
-
Bangladesh Journals Online. (n.d.). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Retrieved from [Link]
Sources
- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ascorbic acid: The chemistry underlying its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin C - Wikipedia [en.wikipedia.org]
- 19. karger.com [karger.com]
- 20. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of antioxidant properties of quercetin and quercetin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone. As a compound featuring phenolic, nitroaromatic, and ketonic functional groups, it requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is fundamental to establishing safe disposal procedures. The molecule's structure incorporates functional groups that contribute to its toxicological and environmental profile. The dihydroxyphenyl moiety is a substituted phenol, and phenolic compounds are known for their potential skin irritation and aquatic toxicity.[1][2] The nitrophenyl group classifies it as an aromatic nitro compound, many of which are toxic and require careful handling.[3][4]
Table 1: Inferred Hazard Profile and Precautionary Measures
| Hazard Class | Potential Effects & GHS Classification (Inferred) | Recommended Handling Precautions |
| Acute Oral Toxicity | Harmful if swallowed (Category 4). | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[5] Phenols can be corrosive and are rapidly absorbed through the skin.[2] | Wear protective gloves (neoprene or butyl rubber recommended), lab coat, and other appropriate clothing to prevent skin exposure.[2][6] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[5] | Wear safety glasses or chemical goggles that comply with OSHA regulations (29 CFR 1910.133).[6] |
| Environmental Hazard | Likely harmful to aquatic life. Phenolic and nitroaromatic compounds are often ecotoxic.[7] | Prevent release to the environment. Do not dispose of down the drain.[5][8] Retain all contaminated materials for proper waste disposal.[5] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[6] | Store away from incompatible materials. Avoid heat and sources of ignition.[1] |
Pre-Disposal: Waste Segregation and Containment
Proper segregation is the most critical step in a compliant waste management program. The primary causality for segregation is to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly profiled for final disposal by a licensed facility.
Never mix 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone waste with:
-
Strong Oxidizers: (e.g., nitric acid, permanganates, peroxides)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[6]
-
Aqueous Waste Streams Destined for Sewer Disposal: This compound is not suitable for drain disposal.[7][8]
All waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.
Container Selection and Labeling
Choose containers made of compatible materials (e.g., borosilicate glass or high-density polyethylene) that will not react with or degrade from contact with the chemical waste.[9] The container must have a secure, screw-top cap to prevent leaks or spills.[2][9]
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone"
-
An accurate list of all constituents in the container (including solvents)
-
The approximate percentage of each constituent
-
The associated hazards (e.g., "Toxic," "Irritant")
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for managing different waste streams containing 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Personal Protective Equipment (PPE): Don a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., neoprene).
-
Work Area: Conduct this procedure within a certified chemical fume hood to prevent inhalation of any dust.
-
Containment: Place the original container holding the solid waste into a larger, sealable, and clearly labeled secondary container. This prevents contamination in case the primary container is compromised.
-
Labeling: Ensure the outer container is affixed with a completed hazardous waste tag as described in Section 2.
-
Storage: Store the container in your lab's designated Satellite Accumulation Area, segregated from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department.
Protocol 3.2: Disposal of Contaminated Labware
This protocol covers disposable items with gross contamination (visible residue).
-
Segregation: Designate a specific, puncture-proof waste container for items contaminated with 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.[8] This includes gloves, weigh boats, pipette tips, and contaminated paper towels used for minor cleanups.
-
Collection: Place all contaminated solid waste directly into this designated container. Do not mix with general lab trash or other chemical waste streams.
-
Labeling and Sealing: When not in use, the container must be kept securely closed.[8] Label the container clearly as "Solid Waste Contaminated with 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone."
-
Disposal: Once the container is full, manage it as hazardous solid waste. Arrange for pickup through your institution's EHS office.
Empty containers that held the pure substance should be managed as hazardous waste unless they are triple-rinsed. The rinseate from this process must be collected as hazardous liquid waste.[10][11]
Protocol 3.3: Disposal of Liquid Waste Solutions
This protocol applies to solutions from experiments, chromatography fractions, or analytical standards.
-
Waste Collection: Collect all liquid waste containing the target compound in a dedicated, compatible, and properly vented hazardous waste container.[9]
-
Content Declaration: Maintain a log sheet on or near the container to record every addition. Note the chemical name and volume of everything added to the container.
-
Labeling: The container must have a hazardous waste tag from the moment accumulation begins, detailing all components (e.g., "1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone," "Methanol," "Ethyl Acetate") and their estimated concentrations.
-
Storage: Keep the container sealed when not in use and store it in secondary containment within the SAA.[12]
-
Disposal: Do not fill the container beyond 90% capacity to allow for vapor expansion.[9] Once full, or within 12 months of the accumulation start date, arrange for EHS to collect the waste.[13][14]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large (greater than 50 mL) or involves a heated solution, evacuate the lab, close the doors, and contact your institution's emergency EHS number.[15]
-
Control Ignition Sources: Eliminate all nearby sources of ignition.[7]
-
Don PPE: For small spills (<50 mL), trained personnel may clean it up.[15] Wear at a minimum: a lab coat, chemical splash goggles, and double gloves (neoprene or butyl rubber).
-
Containment & Absorption:
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, compatible container for hazardous waste.[2][15]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Label the container of spill cleanup debris as hazardous waste and arrange for its disposal through EHS.
Regulatory Framework
All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12][16] Academic laboratories may operate under the special provisions of 40 CFR Part 262, Subpart K, which provides alternative, flexible standards for managing hazardous waste at eligible academic entities.[13][14][17][18][19] Key requirements include mandatory removal of hazardous waste from laboratories at least every 12 months and the development of a comprehensive Laboratory Management Plan.[14][16]
Visual Workflow Guides
The following diagrams illustrate the decision-making process for proper waste management.
Caption: Decision tree for waste stream identification and disposal.
Caption: Visual guide to proper waste segregation at the source.
References
-
Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Carl ROTH. URL: [Link]
-
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one Compound Summary. PubChem, National Center for Biotechnology Information. URL: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-02-27). URL: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25). URL: [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. URL: [Link]
-
Managing Hazardous Waste at Academic Laboratories Rulemaking. U.S. Environmental Protection Agency (EPA). (2008-12-31). URL: [Link]
- Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Unknown Source.
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. URL: [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. URL: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs. URL: [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. URL: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: [Link]
-
Does Your College Have a Lab Pack Waste and Hazardous Waste Management Plan? INGENIUM. (2024-11-04). URL: [Link]
-
Phenol Fact Sheet. UC Berkeley Environment, Health & Safety. URL: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. (2021-10-26). URL: [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. URL: [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. URL: [Link]
-
EPA Proposes Tailored RCRA Requirements for Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. URL: [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL: [Link]
-
40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR. URL: [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. otago.ac.nz [otago.ac.nz]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
- 16. mcfenvironmental.com [mcfenvironmental.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
Navigating the Safe Handling of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone: A Guide to Personal Protective Equipment and Disposal
Essential safety protocols for researchers handling 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, a compound demanding rigorous protective measures due to its chemical structure incorporating both phenolic and nitro-aromatic functionalities. This guide provides a detailed framework for personal protective equipment (PPE), operational handling, and waste disposal to ensure laboratory safety.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a dedicated SDS, a risk assessment based on analogous compounds is a critical first step. The nitrophenol moiety is associated with toxicity if swallowed, and is harmful in contact with skin or if inhaled.[2] Furthermore, prolonged or repeated exposure may cause organ damage.[2] The dihydroxyphenyl component, while generally less hazardous, can cause skin and eye irritation.[5] Therefore, a conservative approach that accounts for the potential hazards of both functional groups is warranted.
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Source of Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[2] | Nitrophenyl group |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[5] | Dihydroxyphenyl group |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[5] | Dihydroxyphenyl group |
| Specific Target Organ Toxicity | Potential for organ damage through prolonged or repeated exposure.[2] | Nitrophenyl group |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
Hand Protection
Nitrile gloves are the recommended primary barrier for handling 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.[6] They offer good resistance to a range of chemicals, including many solvents, acids, and bases.[6] It is crucial to select gloves with an appropriate thickness and to change them immediately if contamination is suspected. For tasks with a higher risk of splashing, consider double-gloving.
Eye and Face Protection
Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[6] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide full facial protection.[6]
Body Protection
A laboratory coat is the minimum requirement for body protection.[6] For procedures with a higher potential for contamination, a chemically resistant apron or a disposable coverall should be considered.[7][8] Clothing worn in the laboratory should cover the legs, and closed-toe shoes are mandatory.[9]
Respiratory Protection
Work with 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.
Operational and Disposal Plans: A Step-by-Step Guide
Prudent Handling Practices
-
Avoid generating dust: This compound is likely a solid, and care should be taken to minimize the creation of airborne dust during weighing and transfer.[10]
-
Use appropriate tools: Utilize spatulas and other tools to handle the solid material, avoiding direct contact.
-
Maintain good hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[12]
-
Emergency preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[8]
Spill Management
In the event of a spill, the area should be evacuated and ventilated. For minor spills of solid material, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[10] The area should then be decontaminated. For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] In all cases, wear appropriate PPE during cleanup.[10]
Waste Disposal
Due to the presence of the nitrophenyl group, waste containing 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone should be treated as hazardous.[3][4]
-
Segregation: All contaminated materials, including disposable gloves, weighing papers, and absorbent materials from spills, should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: The primary recommended method for the disposal of nitrophenolic compounds is incineration in a licensed hazardous waste facility.[4] This ensures the complete destruction of the compound.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Workflow and Decision Making
The following diagram illustrates the key decision points and workflow for safely handling 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone.
Figure 1. A flowchart outlining the critical stages of safe handling.
By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, ensuring a safe and productive laboratory environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one. Retrieved from [Link]
-
Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
American Chemical Society. (n.d.). Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes. Retrieved from [Link]
-
Reddit. (2025, September 9). 2-nitrophenol waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. Retrieved from [Link]
-
Food and Chemical Toxicology. (2019, November 20). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]
Sources
- 1. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | C14H11NO5 | CID 289658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. reddit.com [reddit.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. carlroth.com [carlroth.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
